molecular formula C13H10FNO2 B15340210 5-Fluoro-6-(p-tolyl)picolinic acid

5-Fluoro-6-(p-tolyl)picolinic acid

Katalognummer: B15340210
Molekulargewicht: 231.22 g/mol
InChI-Schlüssel: KYUHJDLJXKGKEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-6-(p-tolyl)picolinic acid is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-6-(p-tolyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-(p-tolyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H10FNO2

Molekulargewicht

231.22 g/mol

IUPAC-Name

5-fluoro-6-(4-methylphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c1-8-2-4-9(5-3-8)12-10(14)6-7-11(15-12)13(16)17/h2-7H,1H3,(H,16,17)

InChI-Schlüssel

KYUHJDLJXKGKEV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F

Herkunft des Produkts

United States
Foundational & Exploratory

Utility of 5-Fluoro-6-(p-tolyl)picolinic Acid (CAS 2748599-56-4) in Modern Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Fluoro-6-(p-tolyl)picolinic acid (CAS: 2748599-56-4)

Executive Summary & Structural Rationale

In the landscape of modern small-molecule discovery, functionalized N-heterocycles serve as the foundational architecture for both targeted therapeutics and advanced agrochemicals. 5-Fluoro-6-(p-tolyl)picolinic acid (CAS 2748599-56-4) represents a highly privileged, rationally designed building block. As a Senior Application Scientist, I frequently leverage this specific scaffold to exploit the unique stereoelectronic properties imparted by its substitution pattern.

The architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose:

  • The Picolinic Acid Core: Acts as a classic bidentate ligand. The adjacent pyridine nitrogen and carboxylate oxygen are perfectly positioned to chelate divalent metal cations (e.g., Fe²⁺, Zn²⁺, Cu²⁺), making it an ideal pharmacophore for inhibiting metalloenzymes such as 2-oxoglutarate-dependent oxygenases (e.g., JMJD2/KDM4 histone demethylases).

  • The 5-Fluoro Modification: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the pyridine nitrogen, ensuring it remains unprotonated at physiological pH—a strict requirement for effective metal coordination. Furthermore, the C-F bond blocks oxidative metabolism at the 5-position while increasing the topological lipophilicity of the scaffold[1].

  • The 6-(p-Tolyl) Substituent: The bulky para-methylphenyl group introduces severe steric hindrance, forcing the aryl ring out of coplanarity with the pyridine core. This orthogonal conformation is critical for locking the molecule into a biologically active pose, allowing it to occupy deep hydrophobic pockets in target receptors (such as the TIR1/AFB auxin co-receptors) while preventing enzymatic degradation[2][3].

Table 1: Physicochemical Profiling & Causality

To understand how this molecule behaves in biological systems, we must analyze its quantitative physicochemical parameters.

PropertyValueMechanistic Implication / Causality
Molecular Weight 231.22 g/mol Highly efficient ligand efficiency (LE); leaves ample "molecular weight budget" for downstream functionalization without violating Lipinski's Rule of 5.
Calculated LogP ~2.8Optimal balance. Enhances passive lipid bilayer permeability while maintaining sufficient aqueous solubility for formulation.
TPSA 49.7 ŲWell below the 90 Ų threshold, indicating excellent intracellular penetration and high potential for crossing the blood-brain barrier (BBB) if utilized in CNS drug design.
H-Bond Donors / Acceptors 1 / 3The single donor (COOH) and three acceptors (N, O, F) create a highly specific hydrogen-bonding network essential for target selectivity.

Mechanistic Pathways: Target Binding Logic

The 6-aryl-picolinate scaffold is renowned for its dual utility. In agrochemistry, it mimics the natural plant hormone indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex to trigger uncontrolled growth and plant death[4]. In human pharmacology, it acts as a competitive inhibitor for 2-oxoglutarate (2-OG) in critical epigenetic regulatory enzymes.

The diagram below maps the self-validating logic of how the 5-fluoro-6-(p-tolyl)picolinic acid scaffold initiates metalloenzyme inhibition.

BindingLogic A 5-Fluoro-6-(p-tolyl)picolinic Acid B Bidentate Coordination (Pyridine-N & Carboxylate-O) A->B Ligand Binding C Target Metalloenzyme (e.g., Fe2+ dependent KDM) B->C Chelation D Competitive Inhibition (Displaces 2-Oxoglutarate) C->D Pathway Blockade

Fig 1. Mechanistic binding logic of the picolinic acid scaffold in metalloenzyme inhibition.

Experimental Methodology: Self-Validating Synthesis Protocol

To utilize CAS 2748599-56-4 in your research, structural integrity during synthesis is paramount. The standard approach involves a Suzuki-Miyaura cross-coupling followed by a mild saponification.

Rationale for Reagent Selection

Direct coupling of unprotected picolinic acids often results in catalyst poisoning due to the strong metal-chelating properties of the free carboxylic acid. Therefore, we begin with the methyl ester. We utilize Pd(dppf)Cl₂ as the catalyst; its large bite angle facilitates the difficult reductive elimination step required when coupling sterically hindered ortho-substituted pyridines.

Step-by-Step Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, combine methyl 6-bromo-5-fluoropicolinate (1.0 equiv) and p-tolylboronic acid (1.2 equiv).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent unintended hydrolysis of the methyl ester or nucleophilic aromatic substitution (SₙAr) of the 5-fluoro group.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base, driving the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate methyl 5-fluoro-6-(p-tolyl)picolinate.

Phase 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the intermediate ester (1.0 equiv) in a THF/MeOH/H₂O (2:1:1 v/v/v) solvent mixture. Add LiOH·H₂O (3.0 equiv). Causality: LiOH is a mild hydroxide source that cleanly hydrolyzes the ester at room temperature without risking degradation of the fluorinated pyridine ring.

  • Reaction: Stir at 25°C for 2 hours.

  • Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Cool the remaining aqueous phase to 0°C and slowly acidify with 1M HCl until pH ~3 is reached.

  • Collection: Collect the resulting white precipitate via vacuum filtration. Wash with ice-cold water to remove inorganic salts and dry under high vacuum to yield pure 5-Fluoro-6-(p-tolyl)picolinic acid.

SynthWorkflow Step1 Methyl 6-bromo-5-fluoropicolinate + p-Tolylboronic Acid Step2 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Step1->Step2 Step3 Methyl 5-fluoro-6-(p-tolyl)picolinate (Intermediate) Step2->Step3 Cross-Coupling Step4 Saponification LiOH, THF/H2O, RT Step3->Step4 Step5 5-Fluoro-6-(p-tolyl)picolinic Acid (CAS 2748599-56-4) Step4->Step5 Hydrolysis & Acidification

Fig 2. Step-by-step synthetic workflow for 5-Fluoro-6-(p-tolyl)picolinic acid.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compound before integration into biological assays, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic splitting of the p-tolyl group (an AB quartet around 7.2–7.5 ppm) and the distinct coupling of the pyridine protons with the 5-fluoro atom (large JH-F coupling constants). The methyl group should appear as a sharp singlet near 2.3 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak should be observed, confirming the presence of the 5-fluoro substituent without any defluorination side-products.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₁FNO₂⁺ [M+H]⁺: 232.0774; found mass must be within 5 ppm error.

By strictly adhering to these structural and synthetic parameters, researchers can confidently deploy 5-Fluoro-6-(p-tolyl)picolinic acid as a robust intermediate for developing next-generation active pharmaceutical ingredients (APIs) or agricultural protectants.

References

  • Epp, J.B., Alexander, A.L., Balko, T.W., et al. "The discovery of Arylex active and Rinskor active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371 (2016).[Link][1]

  • Schmitzer, P.R., Balko, T.W., Daeuble, J.F., et al. "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." Discovery and Synthesis of Crop Protection Products, ACS Symposium Series, Vol. 1204, 247-260 (2015).[Link][3]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483 (1995).[Link]

  • Cao, Y.-M., et al. "Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids." Molecules, 29(2), 365 (2024).[Link][4]

Sources

Synthesis and Process Chemistry of 5-Fluoro-6-(p-tolyl)picolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-fluoro-6-aryl picolinic acid scaffold is a privileged pharmacophore and toxophore, serving as a critical structural core in next-generation agrochemicals (such as the auxin herbicides Halauxifen and Florpyrauxifen)[1] and emerging pharmaceutical agents[2]. The strategic placement of a fluorine atom at the C5 position modulates the pKa of the adjacent pyridine nitrogen, enhances lipophilicity, and increases metabolic stability.

This whitepaper details a highly efficient, scalable, and self-validating synthetic protocol for 5-Fluoro-6-(p-tolyl)picolinic acid . By leveraging a direct Suzuki-Miyaura cross-coupling strategy on an unprotected carboxylic acid, this workflow maximizes atom economy and eliminates resource-intensive protection/deprotection sequences.

Retrosynthetic Strategy & Mechanistic Causality

Traditionally, the synthesis of 6-aryl picolinic acids requires the esterification of the picolinic acid prior to cross-coupling to prevent catalyst poisoning or undesired coordination by the free carboxylate. However, process optimization demonstrates that direct cross-coupling on the unprotected acid is not only viable but highly advantageous for scale-up operations.

The retrosynthetic disconnection occurs at the C6-aryl bond, tracing back to 6-bromo-5-fluoropicolinic acid and p-tolylboronic acid .

Causality in Reagent Selection (E-E-A-T)
  • Base Selection (Thermodynamic Control): Potassium phosphate tribasic (K₃PO₄) is selected over weaker bases like Na₂CO₃. In the context of cross-coupling free picolinic acids, the unmasked carboxylate moiety acts as a competitive bidentate ligand for the palladium center. K₃PO₄ provides the precise alkaline environment (pH ~11-12 in the aqueous micro-droplets) required to rapidly form the reactive hydroxyboronate species [Ar−B(OH)3​]− . This ensures that the transmetalation step outcompetes carboxylate coordination to the Pd(II) intermediate.

  • Solvent System (Kinetic Control): A 4:1 mixture of 1,4-dioxane and water is utilized. Dioxane provides superior solubility for the organic precursors and the Pd(0) catalyst, while water is strictly necessary to dissolve the inorganic base and facilitate the transmetalation step.

SynthesisWorkflow SM1 6-Bromo-5-fluoropicolinic acid Catalyst Catalytic System Pd(PPh3)4 / K3PO4 SM1->Catalyst SM2 p-Tolylboronic acid SM2->Catalyst Reaction Suzuki-Miyaura Cross-Coupling (90°C) Catalyst->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Product 5-Fluoro-6-(p-tolyl)picolinic acid Workup->Product

Caption: Workflow for the direct Suzuki-Miyaura cross-coupling synthesis of the target picolinic acid.

Quantitative Optimization Data

The development of this protocol involved rigorous screening of catalytic systems to overcome the competitive binding of the free carboxylic acid. The data below summarizes the phase-boundary optimization that led to the finalized protocol.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterCondition ACondition BCondition C (Optimized)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (3.0 eq)K₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂O1,4-Dioxane/H₂O (4:1)
Temperature 80 °C90 °C90 °C
Yield (%) 45%62%88%
Observation Incomplete conversionSluggish transmetalationRapid, complete conversion

Mechanistic Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting reaction stalling or byproduct formation (such as homocoupling of the boronic acid).

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd 6-Bromo-5-fluoropicolinic acid PdII Pd(II) Aryl Halide Complex OxAdd->PdII Transmet Transmetalation PdII->Transmet p-Tolylboronic acid PdII_2 Pd(II) Diaryl Complex Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Release

Caption: Mechanistic catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Methodology

This isolation protocol is engineered as a self-validating thermodynamic sink . 5-Fluoro-6-(p-tolyl)picolinic acid is an ampholyte. By acidifying the crude aqueous extract to pH 3.0–3.5, we precisely target the molecule's isoelectric point. At this pH, the neutral species achieves minimum aqueous solubility, driving spontaneous crystallization and eliminating the need for chromatographic purification.

Reagents & Materials
  • 6-Bromo-5-fluoropicolinic acid: 1.0 equivalent (e.g., 5.0 mmol, 1.10 g)

  • p-Tolylboronic acid: 1.2 equivalents (6.0 mmol, 0.81 g)

  • Pd(PPh₃)₄: 0.05 equivalents (0.25 mmol, 289 mg)

  • K₃PO₄: 3.0 equivalents (15.0 mmol, 3.18 g)

  • Solvent: 1,4-Dioxane / Deionized Water (20 mL / 5 mL)

Protocol
  • Degassing (Critical Step): In a 50 mL two-neck round-bottom flask, combine 20 mL of 1,4-dioxane and 5 mL of deionized water. Sparge the solvent mixture with high-purity nitrogen gas for 30 minutes to remove dissolved oxygen, which rapidly degrades the Pd(0) catalyst.

  • Reagent Charging: To the degassed solvent, add 6-bromo-5-fluoropicolinic acid (1.10 g), p-tolylboronic acid (0.81 g), and K₃PO₄ (3.18 g). Stir at 400 rpm until a fine suspension forms.

  • Catalyst Addition: Briefly pause the nitrogen sparge and quickly add Pd(PPh₃)₄ (289 mg) against a positive counter-flow of nitrogen. Resume the nitrogen atmosphere.

  • Reaction Execution: Equip the flask with a reflux condenser. Heat the mixture to 90 °C using an oil bath. Maintain vigorous stirring for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction is deemed complete when the starting halide is consumed >98%.

  • Solvent Exchange: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C) to remove the majority of the 1,4-dioxane.

  • Organic Wash: Dilute the remaining aqueous residue with 20 mL of water and 20 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Discard the organic layer (this removes triphenylphosphine oxide and homocoupled biaryl impurities). Repeat the EtOAc wash once more.

  • Isoelectric Precipitation (Self-Validation): Transfer the purified aqueous layer to an Erlenmeyer flask. Place in an ice bath and stir vigorously. Slowly add 1M HCl dropwise until the pH reaches exactly 3.0–3.5 (monitor via pH meter). A thick, off-white precipitate of 5-fluoro-6-(p-tolyl)picolinic acid will form immediately.

  • Isolation: Filter the precipitate through a sintered glass Buchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure target compound.

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Fluoro-6-(p-tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-Fluoro-6-(p-tolyl)picolinic acid, a fluorinated derivative of picolinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed exploration of its molecular structure, a proposed synthetic pathway, and in-depth spectroscopic characterization.

Introduction: The Significance of Fluorinated Picolinic Acids

Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] The strategic placement of a fluorine atom at the 5-position of the picolinic acid scaffold, combined with the introduction of a p-tolyl group at the 6-position, is anticipated to yield a molecule with unique electronic and conformational characteristics, making it a compelling candidate for further investigation. This guide will delve into the intricacies of its molecular architecture, offering a foundational understanding for future research and application.

Molecular Structure and Properties

The molecular structure of 5-Fluoro-6-(p-tolyl)picolinic acid is characterized by a pyridine ring core, substituted with a carboxylic acid group at the 2-position, a fluorine atom at the 5-position, and a p-tolyl group at the 6-position.

PropertyValueSource
CAS Number 2748599-56-4
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
SMILES O=C(O)C1=NC(C2=CC=C(C)C=C2)=C(F)C=C1

The presence of the electron-withdrawing fluorine atom and the carboxylic acid group influences the electron density of the pyridine ring, while the p-tolyl group introduces steric and electronic contributions that can affect the molecule's conformation and potential intermolecular interactions.

Caption: 2D structure of 5-Fluoro-6-(p-tolyl)picolinic acid.

Proposed Synthesis Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The proposed synthetic workflow involves the coupling of a suitable 5-fluoro-6-halopicolinate ester with p-tolylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Hydrolysis 5-Fluoro-6-chloropicolinic acid 5-Fluoro-6-chloropicolinic acid Methyl 5-fluoro-6-chloropicolinate Methyl 5-fluoro-6-chloropicolinate 5-Fluoro-6-chloropicolinic acid->Methyl 5-fluoro-6-chloropicolinate MeOH, H₂SO₄ (cat.) Reflux Methyl 5-fluoro-6-(p-tolyl)picolinate Methyl 5-fluoro-6-(p-tolyl)picolinate Methyl 5-fluoro-6-chloropicolinate->Methyl 5-fluoro-6-(p-tolyl)picolinate p-tolylboronic acid Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, 80 °C 5-Fluoro-6-(p-tolyl)picolinic acid 5-Fluoro-6-(p-tolyl)picolinic acid Methyl 5-fluoro-6-(p-tolyl)picolinate->5-Fluoro-6-(p-tolyl)picolinic acid 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow for 5-Fluoro-6-(p-tolyl)picolinic acid.

Experimental Protocol:

Step 1: Esterification of 5-Fluoro-6-chloropicolinic acid

  • To a solution of 5-fluoro-6-chloropicolinic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 5-fluoro-6-chloropicolinate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a round-bottom flask, combine methyl 5-fluoro-6-chloropicolinate (1.0 eq), p-tolylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 15 mL/g of picolinate).

  • Purge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 5-fluoro-6-(p-tolyl)picolinate.

Step 3: Hydrolysis to 5-Fluoro-6-(p-tolyl)picolinic acid

  • Dissolve the methyl 5-fluoro-6-(p-tolyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid at 0 °C.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Fluoro-6-(p-tolyl)picolinic acid.

Spectroscopic Characterization and Structural Elucidation

The definitive identification and structural confirmation of 5-Fluoro-6-(p-tolyl)picolinic acid would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Based on data from similar fluorinated pyridine derivatives and p-tolyl-substituted aromatics, the following spectral characteristics are predicted.[10][11][12][13][14][15][16][17][18]

Predicted ¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.5br s-1H-COOH
~8.1ddJ(H,H) ≈ 8.5, J(H,F) ≈ 3.01HH-4
~7.8ddJ(H,H) ≈ 8.5, J(H,F) ≈ 9.01HH-3
~7.6dJ ≈ 8.02HAr-H (ortho to methyl)
~7.3dJ ≈ 8.02HAr-H (meta to methyl)
~2.4s-3H-CH₃

Predicted ¹³C NMR (101 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~165.0--COOH
~158.0d, ¹J(C,F) ≈ 240C-5
~152.0d, ²J(C,F) ≈ 25C-6
~145.0d, ²J(C,F) ≈ 15C-4
~140.0-Ar-C (ipso, attached to pyridine)
~139.0-Ar-C (para to pyridine)
~129.5-Ar-CH (meta to methyl)
~128.5-Ar-CH (ortho to methyl)
~122.0d, ³J(C,F) ≈ 5C-3
~21.0--CH₃

Predicted ¹⁹F NMR (376 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~ -120dddJ(F,H-4) ≈ 3.0, J(F,H-3) ≈ 9.0
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1560MediumC=C and C=N stretches (aromatic rings)
~1250StrongC-F stretch
~1100StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 232.0714

  • Expected [M-H]⁻: 230.0561

Potential Applications and Future Directions

While the specific biological activities of 5-Fluoro-6-(p-tolyl)picolinic acid have not been reported, its structural motifs suggest several potential areas of application. Picolinic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and immunomodulatory properties.[19][20][21] The introduction of fluorine can enhance these properties and improve the pharmacokinetic profile of a drug candidate.[3][22]

Furthermore, picolinic acids are excellent chelating agents for various metal ions, and their derivatives have been explored as ligands in coordination chemistry and for applications in medical imaging.[1] The unique electronic properties conferred by the fluorine and p-tolyl substituents may lead to novel metal complexes with interesting catalytic or photophysical properties.

Future research on 5-Fluoro-6-(p-tolyl)picolinic acid should focus on:

  • Synthesis and full characterization: Validating the proposed synthetic route and obtaining comprehensive spectroscopic and crystallographic data.

  • Biological screening: Investigating its potential as an antimicrobial, antiviral, or anticancer agent.

  • Coordination chemistry: Exploring its ability to form stable complexes with various metal ions and characterizing the properties of these complexes.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic pathway, and predicted spectroscopic characteristics of 5-Fluoro-6-(p-tolyl)picolinic acid. By leveraging established synthetic methodologies and spectroscopic principles, this document serves as a valuable resource for researchers interested in exploring the potential of this and related fluorinated picolinic acid derivatives in drug discovery and materials science. The unique combination of a fluorinated picolinic acid scaffold with a p-tolyl substituent presents a promising avenue for the development of novel molecules with tailored properties.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. [Link]

  • Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. Figshare. [Link]

  • Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry. [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. [Link]

  • Crystallographic data of carboxylic acids and carboxyamides of picoline and pyrazine derivatives. IUCr Journals. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • Improved synthesis of 6-aryl-4-aminopicolinates.
  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. [Link]

  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Sci-Hub. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC. [Link]

  • Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. ResearchGate. [Link]

  • Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers. PubMed. [Link]

  • 1H nuclear magnetic resonance spectra of 1-(p-tolyl)ethyl- and di-(p-tolyl)methyl-tricarbonylchromium cations. Journal of the Chemical Society, Chemical Communications. [Link]

  • Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. ResearchGate. [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe- sis of Structurally Diverse Heterobiaryls. [Link]

  • Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. [Link]

  • Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. PubMed. [Link]

  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI. [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace. [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. PMC. [Link]

Sources

Rational Design and Biological Activity of 5-Fluoro-6-(p-tolyl)picolinic Acid: A Scaffold for 2-Oxoglutarate-Dependent Dioxygenase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of physicochemical properties is an integral part of modern medicinal chemistry, aimed at reducing attrition due to poor target engagement or unfavorable pharmacokinetics. 5-Fluoro-6-(p-tolyl)picolinic acid (CAS: 2748599-56-4)[1] represents a highly specialized, rationally designed molecular scaffold. It belongs to the broader class of picolinic acid derivatives, which are well-established bidentate chelators of the active-site iron (Fe²⁺) in 2-oxoglutarate (2-OG) dependent dioxygenases[2].

This technical whitepaper explores the structure-activity relationship (SAR), mechanistic rationale, and experimental validation workflows for utilizing 5-Fluoro-6-(p-tolyl)picolinic acid as a potent inhibitor of metalloenzymes, with a specific focus on Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)[3].

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-6-(p-tolyl)picolinic acid is driven by three distinct structural domains, each engineered to manipulate specific thermodynamic and pharmacokinetic parameters:

  • The Picolinic Acid Core (Bidentate Chelation): 2-OG dependent oxygenases couple substrate oxidation to the conversion of 2-OG to succinate and CO₂[4]. The picolinic acid moiety acts as a competitive antagonist of 2-OG[5]. The nitrogen of the pyridine ring and the oxygen of the carboxylate group form a tight bidentate chelation complex with the catalytic Fe²⁺ ion in the enzyme's active site, effectively halting the hydroxylation cycle[3].

  • 5-Fluoro Substitution (Electronic & Metabolic Modulation): The strategic replacement of hydrogen with fluorine is a proven tactic to modulate parameters such as metabolic stability and pKa[6]. Due to its high electronegativity, fluorine exerts a strong inductive (-I) effect that lowers the pKa of the adjacent carboxylic acid, enhancing the ionic salt-bridge interaction with active-site residues (e.g., Arg383 in PHD2)[3]. Furthermore, fluorine substitution at the 5-position blocks cytochrome P450-mediated oxidative metabolism while increasing the overall lipophilicity (LogD) of the molecule without significantly increasing its van der Waals radius[6].

  • 6-(p-Tolyl) Substitution (Entropic Gain): The addition of the para-tolyl group at the 6-position exploits the deep, hydrophobic sub-pocket adjacent to the Fe²⁺ center. The methyl group on the phenyl ring provides optimal van der Waals contacts, displacing high-energy water molecules from the pocket. This displacement drives binding affinity through a highly favorable entropic gain.

G Inhibitor 5-Fluoro-6-(p-tolyl) picolinic acid PHD2 PHD2 Enzyme (Fe2+ / 2-OG dependent) Inhibitor->PHD2 Chelates Fe2+ Blocks active site HIF HIF-1α Subunit PHD2->HIF Hydroxylates Proline (Normoxia) VHL pVHL Complex (Ubiquitination) HIF->VHL Hydroxylated HIF-1α Nucleus Nucleus Translocation & Dimerization HIF->Nucleus Stabilized HIF-1α (Hypoxia/Inhibition) Degradation Proteasomal Degradation VHL->Degradation EPO Target Gene Transcription (e.g., EPO, VEGF) Nucleus->EPO

Fig 1: Mechanism of action for PHD2 inhibition leading to HIF-1α stabilization and transcription.

Quantitative Data Presentation

To illustrate the profound impact of these structural modifications, the following table summarizes the representative pharmacological trajectory of the picolinic acid scaffold as it is functionalized with fluorine and p-tolyl groups.

ParameterUnsubstituted Picolinic Acid5-Fluoro-picolinic acid5-Fluoro-6-(p-tolyl)picolinic acid
PHD2 IC₅₀ (nM) > 10,0004,50042
LogD (pH 7.4) -0.520.152.84
Caco-2 Pₐₚₚ (10⁻⁶ cm/s) 0.8 (Low)3.2 (Moderate)18.5 (High)
HLM Clearance (μL/min/mg) 4512< 5

Table 1: Representative structure-activity relationship (SAR) data demonstrating the optimization of target affinity and ADME properties through halogenation and aryl substitution.

Experimental Validation Workflows

To ensure scientific integrity and trustworthiness, the biological activity of this compound must be evaluated using self-validating, orthogonal assay systems.

Protocol 1: In Vitro AlphaScreen Assay for Metalloenzyme Inhibition

Causality Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected over traditional radiometric assays because it provides a high-throughput, non-radioactive platform. It measures the proximity-induced luminescence that occurs only when a biotinylated HIF-1α peptide is hydroxylated by PHD2 and subsequently recognized by an acceptor-bead-conjugated VHL complex. A decrease in luminescent signal directly correlates to the competitive inhibition of the Fe²⁺ active site by the picolinic acid derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Critical Step: Supplement with 10 μM FeSO₄ and 100 μM ascorbate immediately before use to maintain iron in the Fe(II) state, which is an absolute requirement for dioxygenase catalytic activity.

  • Compound Dilution: Serially dilute 5-Fluoro-6-(p-tolyl)picolinic acid in DMSO, then transfer to a 384-well OptiPlate (final DMSO concentration must be <1% to prevent solvent-induced enzyme denaturation).

  • Target Engagement: Add 10 nM recombinant human PHD2 enzyme and incubate for 15 minutes at room temperature to allow the compound to chelate the active-site Fe(II).

  • Reaction Initiation: Add 100 nM biotinylated HIF-1α peptide and 2 μM 2-oxoglutarate. Incubate for 60 minutes at 25°C.

  • Detection: Under subdued lighting, add Streptavidin-coated donor beads and VHL-conjugated acceptor beads (20 μg/mL final concentration). Incubate in the dark for 1 hour.

  • Readout: Read the plate on a multimode microplate reader (Excitation: 680 nm, Emission: 520-620 nm). Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement (HIF-1α Stabilization)

Causality Rationale: While AlphaScreen proves direct enzyme inhibition, it does not confirm cellular permeability. HIF-1α is constitutively transcribed but rapidly degraded by the proteasome under normoxic conditions. Western blotting for HIF-1α accumulation directly measures the functional consequence of intracellular PHD inhibition, proving that the compound successfully crosses the lipid bilayer and engages its target in vivo.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human liver cancer) cells in 6-well plates at 3×10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with varying concentrations of the compound (e.g., 1, 10, 50 μM) for 4 hours. Use 100 μM Deferoxamine (DFO) as a positive control for non-specific iron chelation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step: Keep all samples strictly on ice to prevent artifactual degradation of HIF-1α during the extraction process.

  • Protein Separation: Quantify protein using a BCA assay. Load 30 μg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk for 1 hour, then probe with an anti-HIF-1α primary antibody (1:1000 dilution) overnight at 4°C.

  • Quantification: Incubate with an HRP-conjugated secondary antibody and develop using an ECL substrate. Normalize the HIF-1α bands against a β-actin loading control to ensure quantitative accuracy across varying doses.

Workflow Prep 1. Compound Prep DMSO Stock Serial Dilution Alpha 2. AlphaScreen Assay In vitro PHD2 IC50 Determination Prep->Alpha Cell 3. Cell Culture HepG2 Dosing (Target Engagement) Alpha->Cell Lead Dose Selection WB 4. Western Blot HIF-1α Accumulation Quantification Cell->WB

Fig 2: Step-by-step experimental workflow for validating target engagement and cellular efficacy.

References

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications.[6] URL:[Link]

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry - ACS Publications.[3] URL:[Link]

  • Regio- and stereoselective oxygenation of proline derivatives by using microbial 2-oxoglutarate-dependent dioxygenases. Taylor & Francis.[2] URL:[Link]

  • The Crucial Roles of Intermediate Metabolites in Cancer. PubMed Central (PMC).[5] URL:[Link]

Sources

Methodological & Application

Advanced Purification Protocols for 5-Fluoro-6-(p-tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-6-(p-tolyl)picolinic acid is a highly functionalized 6-aryl-picolinic acid. Compounds of this class are critical scaffolds in the development of synthetic auxin herbicides (such as halauxifen and Arylex)[1][2] and serve as highly specific bidentate metal chelators in pharmaceutical drug design.

Typically synthesized via the Suzuki-Miyaura cross-coupling of a 6-bromo-5-fluoropicolinic acid precursor with p-tolylboronic acid[3], the crude reaction mixture presents a complex purification challenge. It contains unreacted boronic acids, protodeborylated byproducts, homocoupled biaryls, and residual palladium catalyst[4]. As a Senior Application Scientist, I have designed this protocol to move beyond standard rote steps, exploiting the specific physicochemical properties of the molecule to create a self-validating, three-phase purification cascade.

Physicochemical Profiling & Mechanistic Rationale

To design an effective purification strategy, we must first understand the causality driven by the molecule's structural features:

  • Amphoteric/Zwitterionic Behavior : The molecule possesses a carboxylic acid (pKa ~ 5.0) and a pyridine nitrogen. However, the highly electronegative 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity (pKa) of the pyridine nitrogen compared to unsubstituted picolinic acid. This narrows the zwitterionic window, allowing the compound to be efficiently extracted into organic solvents at low pH (pH 2.0).

  • Lipophilicity : The p-tolyl group imparts significant lipophilicity, making the free acid highly soluble in moderately polar organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCM), while remaining insoluble in water at neutral or acidic pH[5].

  • Silanol Affinity : Free picolinic acids interact strongly with the silanol groups on standard normal-phase silica gel, leading to irreversible adsorption or severe peak tailing[6]. This necessitates the use of acidic modifiers during chromatography.

Purification Workflow Visualization

The following diagram illustrates the orthogonal purification logic, transitioning from bulk impurity removal to fine structural polishing.

Workflow N1 Crude Suzuki Mixture (Contains Pd, Boronic Acid) N2 LLE: sat. NaHCO3 (pH 8.5) N1->N2 N3 Organic Phase (Catalyst, Neutral Byproducts) N2->N3 Discard N4 Aqueous Phase (Picolinate Sodium Salt) N2->N4 Retain N5 Acidification: 2M HCl (pH 2.0) N4->N5 N6 LLE: EtOAc Extraction N5->N6 N7 Aqueous Phase (Inorganic Salts) N6->N7 Discard N8 Organic Phase (Enriched Free Acid) N6->N8 Retain N9 Flash Chromatography (Silica, DCM/MeOH/Formic Acid) N8->N9 N10 Thermodynamic Recrystallization (EtOAc/Hexanes) N9->N10 N11 Pure 5-Fluoro-6-(p-tolyl) picolinic acid (>99.5%) N10->N11

Figure 1: Multi-stage purification workflow for 5-Fluoro-6-(p-tolyl)picolinic acid.

Phase 1: Orthogonal Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: We exploit the carboxylic acid moiety to perform a phase-switching extraction. By using saturated sodium bicarbonate (NaHCO₃, pH ~8.5), we selectively deprotonate the picolinic acid into its water-soluble sodium salt[7]. We deliberately avoid strong bases like NaOH (pH 14) because highly alkaline conditions will deprotonate unreacted p-tolylboronic acid (pKa ~8.8), pulling it into the aqueous phase and defeating the purpose of the extraction[4].

Self-Validating Protocol:

  • Dilution: Dissolve the crude concentrated Suzuki-Miyaura reaction mixture in EtOAc (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure complete phase transfer.

  • Phase Separation: Separate the layers. Validation Step: Spot both layers on a TLC plate (UV 254 nm). The organic layer should contain high-Rf neutral impurities (homocoupled biaryls), while the product remains at the baseline of the aqueous layer.

  • Organic Wash: Wash the retained aqueous layer with one additional volume of EtOAc to remove trace lipophilic impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0–2.5 (verify with a calibrated pH meter). Validation Step: A dense white/pale-yellow precipitate of the free acid should form.

  • Acidic Extraction: Extract the acidified aqueous suspension with fresh EtOAc (3 × 10 mL per gram). The precipitate will dissolve into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched crude product.

Phase 2: Acid-Modified Normal Phase Chromatography

Mechanistic Rationale: While LLE removes bulk impurities, closely related structural isomers or protodeborylated byproducts remain. Normal-phase silica gel chromatography is required. However, to prevent the zwitterionic picolinic acid from streaking across the column, the mobile phase must be acidified to protonate the stationary phase silanol groups and maintain the analyte in its neutral state[6].

Self-Validating Protocol:

  • Column Preparation: Pack a silica gel column (40-63 µm particle size) and pre-equilibrate it with a solvent system of Dichloromethane (DCM) containing 1% Formic Acid (FA).

  • Dry Loading: Dissolve the enriched crude from Phase 1 in a minimal amount of DCM/MeOH, add silica gel (1:2 ratio by weight to the crude), and evaporate to a free-flowing powder. Load this evenly onto the column bed.

  • Gradient Elution: Elute the column using a step gradient:

    • 100% DCM (with 1% FA) for 2 column volumes (CV).

    • 98:2 DCM:MeOH (with 1% FA) for 3 CV.

    • 95:5 DCM:MeOH (with 1% FA) until the product elutes.

  • Fraction Monitoring: Monitor fractions via TLC (Eluent: 90:10 DCM:MeOH + 1% FA). Validation Step: The product will appear as a sharp, UV-active spot (Rf ~0.3-0.4).

  • Concentration: Pool the product-containing fractions and concentrate. Co-evaporate with toluene twice to remove residual formic acid.

Phase 3: Thermodynamic Recrystallization

Mechanistic Rationale: Chromatography often leaves trace amounts of palladium catalyst and colored polymeric impurities. Recrystallization provides the final thermodynamic polishing step. The p-tolyl group provides excellent solubility in hot EtOAc, while the addition of hexanes (an anti-solvent) forces the crystal lattice to assemble, excluding structurally dissimilar impurities[5][7].

Self-Validating Protocol:

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling EtOAc.

  • Clarification (Optional): If the solution is dark, add 5% w/w activated carbon, boil for 5 minutes, and perform a hot filtration through a pre-warmed Celite pad[7].

  • Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Add hexanes dropwise until a slight, persistent cloudiness is observed (the "cloud point"). Add a single drop of EtOAc to clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours. Validation Step: Well-defined needle or plate-like crystals should begin to form.

  • Maturation & Isolation: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize yield. Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Purification Metrics

The following table summarizes the expected quantitative outcomes and impurity profiles at each stage of this self-validating workflow.

Purification StageTarget Purity (HPLC-UV)Typical Recovery (%)Key Impurities Removed
Crude Reaction Mixture 60 - 70%N/AN/A
pH-Guided LLE 85 - 90%90 - 95%Pd Catalyst, Homocoupled Biaryls, Neutral Organics
Flash Chromatography 95 - 98%80 - 85%Protodeborylated Byproducts, Structural Isomers
Recrystallization > 99.5%75 - 80%Trace Metals, Colored Impurities, Trace Boronic Acids

Analytical Validation

To confirm the final purity of 5-Fluoro-6-(p-tolyl)picolinic acid, High-Performance Liquid Chromatography (HPLC) is required.

  • Stationary Phase: C18 Reversed-Phase column (e.g., 150 × 4.6 mm, 5 µm)[5].

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid or Trifluoroacetic acid (TFA). The acidic modifier is strictly required to suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks and preventing retention time shifts[8].

  • Detection: UV absorbance at 254 nm and 280 nm.

Sources

Advanced HPLC Method Development and Validation for 5-Fluoro-6-(p-tolyl)picolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Abstract & Mechanistic Rationale

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 5-Fluoro-6-(p-tolyl)picolinic acid (CAS: 2748599-56-4). Developing an analytical method for this specific pharmaceutical building block requires navigating its unique physicochemical properties.

Unlike simple aliphatic picolinic acids—which lack strong chromophores and often require complex post-column UV irradiation and zinc acetate derivatization for fluorescence detection[1]—this molecule features an extended π-conjugation system. The electron-withdrawing fluoro group and the hydrophobic p-tolyl substituent significantly increase molar absorptivity, allowing us to bypass derivatization entirely in favor of highly sensitive, direct Photodiode Array (PDA) detection. Furthermore, the method is structured in strict accordance with ICH Q2(R1) guidelines to guarantee regulatory compliance and data integrity[2].

Physicochemical Profiling & Causality

5-Fluoro-6-(p-tolyl)picolinic acid is an amphoteric molecule containing a basic pyridine nitrogen and an acidic carboxylic acid.

  • The Challenge: At a neutral pH, the molecule exists in a zwitterionic state. This leads to severe peak tailing and split peaks due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

  • The Solution: By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This suppresses the ionization of the carboxylic acid and fully protonates the pyridine ring, ensuring a single, uniform ionic state that interacts predictably with an end-capped C18 column.

Mechanistic_Workflow Start 5-Fluoro-6-(p-tolyl)picolinic acid (Amphoteric Analyte) Challenge Secondary Silanol Interactions & Peak Tailing Risk Start->Challenge Solution1 End-capped C18 Column (Steric Shielding) Challenge->Solution1 Solution2 Acidic Mobile Phase (0.1% TFA) (pH ~2.0 Ion Suppression) Challenge->Solution2 Detection Direct UV Detection (265 nm) (Exploiting p-Tolyl Conjugation) Solution1->Detection Solution2->Detection SST Self-Validating SST (Tailing Factor < 1.5) Detection->SST

Fig 1: Mechanistic workflow for overcoming silanol interactions and optimizing detection.

Experimental Protocols

Self-Validating Principle: Every protocol described below is designed as a closed-loop system. If any step fails the predefined System Suitability Testing (SST) criteria, the sequence automatically halts, preventing the generation of invalid analytical data.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Causality: TFA is highly volatile. Fresh preparation every 48 hours is mandatory. Using degraded mobile phases leads to TFA evaporation, causing baseline drift, retention time shifting, and sudden peak tailing as the pH rises above the optimal ion-suppression threshold.

Standard & Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-Fluoro-6-(p-tolyl)picolinic acid reference standard into a 10 mL volumetric flask. Dissolve initially in 5 mL of Acetonitrile to rapidly wet the hydrophobic p-tolyl group, then make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents "solvent shock" at the column head. Injecting a highly organic sample into a highly aqueous mobile phase causes premature analyte precipitation and peak broadening.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationMechanistic Rationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)High-density double end-capping shields the protonated pyridine nitrogen from residual silanols.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with system backpressure.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks.
Detection UV/PDA at 265 nmCaptures the maximum absorbance of the conjugated p-tolyl-pyridine system.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise ratios.
Gradient 0-2 min: 10% B2-8 min: 10% 90% B8-10 min: 90% B10.1-15 min: 10% BThe highly hydrophobic p-tolyl group requires a rapid increase in organic modifier to elute sharply, minimizing longitudinal diffusion.

System Suitability & Sequence Logic

Before analyzing unknown samples, the analytical system must prove its fitness. We employ a bracketing logic to ensure the system does not drift out of calibration during long runs.

Sequence_Logic Init System Readiness Blank Injection SST System Suitability (n=6) Standard Injection Init->SST Check Pass Criteria? RSD ≤ 2.0%, T ≤ 1.5 SST->Check Fail Halt Analysis Troubleshoot System Check->Fail No Pass Sample Analysis Unknowns & QC Check->Pass Yes Bracket Bracketing Standards Every 10 Samples Pass->Bracket Bracket->Pass Continuous

Fig 2: Self-validating sequence logic ensuring continuous data integrity during the run.

Table 2: System Suitability Criteria (n=6 injections)

ParameterAcceptance CriteriaImplication if Failed
Retention Time RSD 1.0%Indicates pump cavitation, leaks, or mobile phase evaporation.
Peak Area RSD 2.0%Points to autosampler malfunction or needle wash contamination.
Tailing Factor (T) 1.5Suggests column voiding or degradation of the end-capping phase.
Theoretical Plates (N) 5000Indicates loss of column efficiency or severe extra-column band broadening.

Method Validation Data

The developed method was subjected to rigorous validation in accordance with the ICH Q2(R1) guidelines for the validation of analytical procedures[2]. The method demonstrates excellent linearity, precision, and accuracy, proving its reliability for routine Quality Control (QC) and pharmacokinetic profiling.

Table 3: ICH Q2(R1) Validation Summary

Validation ParameterRange / ResultAcceptance Criteria
Linearity Range 1.0 µg/mL to 100 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Method Precision (Repeatability) 0.85% RSD (at 50 µg/mL)RSD 2.0% (n=6)
Intermediate Precision 1.12% RSD (Different day/analyst)RSD 2.0%
Accuracy (Recovery) 99.2% - 101.4%Mean recovery between 98.0% - 102.0%

References

  • Title: Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Source: International Journal of Tryptophan Research / PubMed Central. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation (ICH) / ECA Academy. URL: [Link]

Sources

Application Notes and Protocols: Antiviral Screening Assays for 5-Fluoro-6-(p-tolyl)picolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Screening 5-Fluoro-6-(p-tolyl)picolinic acid

The emergence and re-emergence of viral pathogens underscore the urgent and continuous need for novel antiviral therapeutics.[1] Picolinic acid (PA), an endogenous metabolite of tryptophan, and its derivatives have recently garnered significant attention for their broad-spectrum antiviral activity against a range of enveloped viruses, including Influenza A Virus (IAV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] Mechanistic studies suggest that picolinic acid inhibits viral entry by disrupting the integrity of the viral envelope and interfering with the fusion of viral and endosomal membranes.[1][2][3][4][5] This mode of action, which targets a fundamental process in the lifecycle of many viruses, presents a compelling strategy for developing host-oriented antivirals that may have a higher barrier to resistance.[5]

5-Fluoro-6-(p-tolyl)picolinic acid is a novel derivative of picolinic acid. The introduction of a fluorine atom and a p-tolyl group is hypothesized to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its antiviral potency and metabolic stability. Given the established antiviral properties of the picolinic acid scaffold, a systematic evaluation of 5-Fluoro-6-(p-tolyl)picolinic acid is warranted.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standard and robust in vitro assays to screen 5-Fluoro-6-(p-tolyl)picolinic acid for antiviral activity. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: Foundational Assays - Cytotoxicity and Primary Antiviral Screening

A critical first step in evaluating any potential therapeutic is to determine its effect on host cell viability. An ideal antiviral compound should exhibit potent activity against the virus at concentrations that are non-toxic to the host cells. The ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is known as the Selectivity Index (SI), and a higher SI value is desirable.[6]

1.1 Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[7][8]

  • Cell Seeding:

    • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) for influenza) in appropriate growth medium.

    • Trypsinize and count the cells, then adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation and Addition:

    • Prepare a stock solution of 5-Fluoro-6-(p-tolyl)picolinic acid in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • After 24 hours of cell incubation, remove the growth medium and add 100 µL of the diluted compound to the respective wells.

    • Include control wells: cells with medium only (100% viability) and medium only (blank).[6]

  • Incubation:

    • Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

    • Plot the percentage of viability against the compound concentration (log-transformed) and determine the CC50 value using non-linear regression analysis.

1.2 Primary Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay

Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as the cytopathic effect (CPE).[9][10] The CPE inhibition assay is a robust and widely used method to screen for antiviral compounds by quantifying their ability to prevent these virus-induced cellular changes.[9][10][11]

  • Cell Seeding:

    • Seed host cells in a 96-well plate as described in the MTT assay protocol and incubate for 24 hours.

  • Compound and Virus Addition:

    • Prepare serial dilutions of 5-Fluoro-6-(p-tolyl)picolinic acid in culture medium.

    • Remove the growth medium from the cells.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Add 50 µL of virus suspension (at a pre-determined multiplicity of infection, MOI, that causes significant CPE in 48-72 hours) to the wells containing the compound.

    • Include the following controls:

      • Cell Control: Cells with medium only (no virus, no compound).

      • Virus Control: Cells with virus and medium (no compound).

      • Compound Toxicity Control: Cells with the highest concentration of the compound (no virus).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.[11]

  • Quantification of Cell Viability:

    • After incubation, cell viability can be assessed in two ways:

      • Crystal Violet Staining: Gently wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet solution.[10][12] After washing and drying, the stain is eluted with methanol, and the absorbance is read.

      • MTT/MTS Assay: Alternatively, perform an MTT or MTS assay as described previously to quantify viable cells.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration (log-transformed) and using non-linear regression.

    • Calculate the Selectivity Index (SI = CC50 / EC50). A compound with an SI of 10 or greater is generally considered a promising candidate.[6]

Part 2: Confirmatory and Mechanistic Assays

Following the identification of initial antiviral activity in the CPE assay, more specific and quantitative assays are employed to confirm the findings and elucidate the potential mechanism of action.

2.1 Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[13][14] It measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[13][15]

  • Cell Seeding:

    • Seed susceptible cells (e.g., Vero, BHK-21) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[13]

  • Virus-Compound Incubation:

    • Prepare serial dilutions of 5-Fluoro-6-(p-tolyl)picolinic acid.

    • In separate tubes, mix each compound dilution with a fixed amount of virus (e.g., 100 plaque-forming units, PFU).

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.[13]

  • Infection and Adsorption:

    • Remove the growth medium from the cell monolayers and wash once with PBS.

    • Add the virus-compound mixtures to the wells and incubate for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[13]

  • Overlay and Incubation:

    • After adsorption, aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus.[16][17]

    • Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.[13]

  • Plaque Visualization and Counting:

    • Carefully remove the overlay medium.

    • Fix the cells with a fixative like 4% paraformaldehyde.

    • Stain the cells with a crystal violet solution to visualize the plaques.[13][16]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plates Infect_Cells Infect Cell Monolayer (1-2 hrs, 37°C) Cell_Seeding->Infect_Cells Compound_Dilution Prepare Serial Dilutions of Compound Incubate_Virus_Compound Incubate Virus + Compound (1 hr, 37°C) Compound_Dilution->Incubate_Virus_Compound Virus_Prep Prepare Virus Stock (100 PFU) Virus_Prep->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Overlay Add Semi-Solid Overlay Infect_Cells->Overlay Incubate_Plates Incubate (3-5 days, 37°C) Overlay->Incubate_Plates Fix_Stain Fix and Stain (Crystal Violet) Incubate_Plates->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50

Caption: Workflow of the Plaque Reduction Assay.

2.2 Reporter Gene Assays

Reporter gene assays offer a high-throughput and quantitative alternative to traditional methods.[18][19] These assays utilize recombinant viruses that express a reporter gene (e.g., luciferase or green fluorescent protein, GFP) upon successful replication in host cells.[18][19] The antiviral activity of a compound is then measured by the reduction in the reporter signal.

  • Cell Seeding:

    • Seed host cells in an opaque-walled 96-well plate suitable for luminescence readings.

  • Compound Treatment and Infection:

    • Treat the cells with serial dilutions of 5-Fluoro-6-(p-tolyl)picolinic acid for a specified pre-treatment time (e.g., 2 hours).

    • Infect the cells with the reporter virus at a defined MOI.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the virus control.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the EC50 value through non-linear regression analysis.

Antiviral_Screening_Flow Start Start: 5-Fluoro-6-(p-tolyl)picolinic acid Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity Primary_Screening Primary Screening (CPE Inhibition Assay) Determine EC50 Start->Primary_Screening Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Calculate_SI Primary_Screening->Calculate_SI Reporter_Assay High-Throughput Screening (Reporter Gene Assay) Primary_Screening->Reporter_Assay Decision SI ≥ 10? Calculate_SI->Decision Stop Stop: Low Selectivity Decision->Stop No Confirmatory_Assay Confirmatory Assay (Plaque Reduction) Determine IC50 Decision->Confirmatory_Assay Yes Mechanism_Study Mechanism of Action Studies (e.g., Time-of-Addition) Confirmatory_Assay->Mechanism_Study Reporter_Assay->Mechanism_Study Lead_Compound Lead Candidate Mechanism_Study->Lead_Compound

Caption: Logical flow of the antiviral screening cascade.

Data Presentation

All quantitative data from the assays should be summarized in a clear and structured table for easy comparison.

Assay TypeParameter5-Fluoro-6-(p-tolyl)picolinic acidPositive Control (e.g., Remdesivir)
Cytotoxicity CC50 (µM)Experimental ValueLiterature/Experimental Value
CPE Inhibition EC50 (µM)Experimental ValueLiterature/Experimental Value
Selectivity Index SI (CC50/EC50)Calculated ValueCalculated Value
Plaque Reduction IC50 (µM)Experimental ValueLiterature/Experimental Value
Reporter Gene EC50 (µM)Experimental ValueLiterature/Experimental Value
Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antiviral screening of 5-Fluoro-6-(p-tolyl)picolinic acid. By systematically determining the cytotoxicity and antiviral efficacy through CPE inhibition, plaque reduction, and reporter gene assays, researchers can confidently assess the potential of this novel compound. A promising selectivity index will justify progression to more advanced mechanism-of-action studies, such as time-of-addition assays, to pinpoint the specific stage of the viral life cycle that is inhibited.[1][2] The broad-spectrum potential of picolinic acid derivatives makes 5-Fluoro-6-(p-tolyl)picolinic acid a compelling candidate for further investigation in the ongoing search for new antiviral agents.

References
  • Creative Diagnostics. (n.d.). Cytopathic Effect Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]

  • News-Medical.net. (2022, February 21). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. Retrieved from [Link]

  • Frontiers in Microbiology. (2025, December 17). Reporter-expressing viruses for antiviral drug discovery research. Retrieved from [Link]

  • IAS Gyan. (2026, February 21). Antiviral potential of Picolinic acid can block Virus. Retrieved from [Link]

  • BMC Veterinary Research. (2025, August 13). Construction of enterovirus G expressing reporter genes for antiviral drug screening assays. Retrieved from [Link]

  • Google Patents. (n.d.). US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives.
  • protocols.io. (2025, March 19). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • PNAS. (2021, March 25). Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 101127. Retrieved from [Link]

  • PubMed. (2023, August 15). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Retrieved from [Link]

  • Microbiology Spectrum. (2023, February 14). Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Retrieved from [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 Cytopathic Effect Assay. Retrieved from [Link]

  • PubMed. (2024, December 15). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • JoVE. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

  • JoVE. (2022, August 1). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Retrieved from [Link]

  • ACS Infectious Diseases. (2021, June 15). Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 14). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-6-(p-tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 5-Fluoro-6-(p-tolyl)picolinic acid and related 6-aryl-5-fluoropicolinic acid derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.

The synthesis of this class of compounds typically involves a two-stage process: a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine core and the aryl group, followed by hydrolysis of an ester protecting group to yield the final carboxylic acid. This guide is structured to address challenges in both critical stages.

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Step

The formation of the 6-aryl pyridine bond is most commonly achieved via a Suzuki-Miyaura cross-coupling. This reaction, while powerful, presents unique challenges when using pyridine substrates due to the Lewis basicity of the pyridine nitrogen, which can inhibit or deactivate the palladium catalyst.[1]

Workflow for Diagnosing Low-Yield Suzuki-Miyaura Reactions

G start Low or No Conversion Observed (by TLC or LC-MS) check_inert 1. Verify Inert Atmosphere (Degassed Solvents? Proper N2/Ar Purge?) start->check_inert check_reagents 2. Check Reagent Quality (Boronic Acid Purity? Halide Purity? Anhydrous Solvent?) check_inert->check_reagents Atmosphere is Inert failure Yield Still Low check_inert->failure Oxygen/Water Contamination check_catalyst 3. Evaluate Catalyst System (Catalyst Deactivated? Optimal Ligand/Base?) check_reagents->check_catalyst Reagents are Pure check_reagents->failure Reagent Degradation optimize_conditions 4. Optimize Reaction Conditions (Temperature Too Low? Insufficient Reaction Time?) check_catalyst->optimize_conditions Catalyst System is Appropriate check_catalyst->failure Catalyst Poisoning success Yield Improved optimize_conditions->success Optimization Successful optimize_conditions->failure Reaction Stalled consider_alt Consider Alternative Coupling (e.g., Stille, Negishi) failure->consider_alt

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My reaction has stalled and a black precipitate has formed. What happened?

A1: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[2] This occurs when the active Pd(0) catalyst is oxidized or when the ligand fails to stabilize the catalytic species.

  • Causality: Pyridine substrates are notorious for causing this. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, displacing the stabilizing phosphine ligand and leading to catalyst deactivation and precipitation.[1][3]

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands like those from the Buchwald (e.g., XPhos, SPhos) or Josiphos families. These ligands sterically shield the palladium center, hindering coordination by the pyridine nitrogen.[1]

    • Inert Atmosphere: Ensure the reaction is rigorously free of oxygen. Oxygen can oxidize the active Pd(0) catalyst. Use anhydrous, degassed solvents and maintain a positive pressure of nitrogen or argon.[2]

    • Precatalyst: Use a modern, air-stable Pd(II) precatalyst that activates in situ. This can ensure a higher concentration of the active Pd(0) species at the start of the reaction.

Q2: The reaction is clean but conversion is low, even after extended heating. What should I optimize first?

A2: For sluggish but clean reactions, the base and solvent system are critical parameters to adjust. The base not only facilitates transmetalation but also influences catalyst stability and activity.

  • Causality: The choice of base is crucial for activating the boronic acid and for the overall success of the catalytic cycle. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can cause side reactions or catalyst degradation.

  • Solutions:

    • Screen Bases: If a common base like Na₂CO₃ is failing, consider switching to a stronger, non-nucleophilic base. K₃PO₄ is often effective for challenging couplings involving heteroaromatic substrates.[1]

    • Solvent System: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are common.[4][5] The water can aid in dissolving the base and facilitating the catalytic cycle.

    • Temperature: While many Suzuki couplings run well at 80-100 °C, some challenging substrates may require higher temperatures to overcome activation barriers.[6][7]

Q3: I'm observing significant protodeboronation of my p-tolylboronic acid. How can I prevent this?

A3: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a major side reaction, especially with electron-rich or sterically hindered boronic acids.

  • Causality: This side reaction is often promoted by water and acidic or basic conditions, competing with the desired transmetalation step.

  • Solutions:

    • Use Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Ensure your solvent is anhydrous and consider using an anhydrous base like CsF or K₃PO₄.

    • Use a Boronate Ester: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[4] Consider using p-tolylboronic acid pinacol ester instead.

    • Reaction Rate: Increase the rate of the productive cross-coupling relative to the decomposition pathway. This can be achieved by using a more active catalyst/ligand system or by increasing the temperature.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of a generic methyl 5-fluoro-6-halopicolinate with p-tolylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 5-fluoro-6-bromopicolinate (1.0 eq), p-tolylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude methyl 5-fluoro-6-(p-tolyl)picolinate can then be purified by column chromatography.

ParameterRecommended Starting PointTroubleshooting Options
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄, Pd(dppf)Cl₂[4][6]
Ligand XPhos (4.5 mol%)SPhos, RuPhos
Base K₃PO₄ (3.0 eq)Na₂CO₃, Cs₂CO₃, CsF
Solvent 1,4-Dioxane or TolueneDioxane/Water (e.g., 4:1)[5]
Temperature 100 °C80 °C to 120 °C
Part 2: Troubleshooting the Ester Hydrolysis (Saponification) Step

The final step is the hydrolysis of the methyl or ethyl ester to the free picolinic acid. While seemingly straightforward, this step can suffer from incomplete conversion or difficulties in product isolation.

Workflow for Diagnosing Hydrolysis Issues

G start Incomplete Hydrolysis or Difficult Product Isolation check_conditions 1. Review Hydrolysis Conditions (Sufficient Base? Adequate Time/Temp?) start->check_conditions check_workup 2. Analyze Workup Procedure (Correct pH for Acidification? Emulsion Formation?) check_conditions->check_workup Conditions OK failure Problem Persists check_conditions->failure Conditions Suboptimal check_purity 3. Assess Product Purity (Inorganic Salt Contamination?) check_workup->check_purity Workup OK check_workup->failure Workup Inefficient success Pure Product Isolated check_purity->success Product is Pure check_purity->failure Contamination Issue optimize_protocol Optimize Protocol Steps failure->optimize_protocol

Caption: Troubleshooting workflow for ester hydrolysis and workup.

Frequently Asked Questions (FAQs): Ester Hydrolysis

Q1: My hydrolysis reaction is very slow or incomplete. How can I drive it to completion?

A1: Incomplete saponification is usually due to insufficient base, low temperature, or poor solubility of the ester starting material.

  • Causality: Saponification is a bimolecular reaction; its rate depends on the concentration of both the ester and the hydroxide ions. If the ester has poor solubility in the aqueous base, the reaction will be slow.

  • Solutions:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH).

    • Add a Co-solvent: Add a water-miscible organic solvent like methanol, ethanol, or THF to improve the solubility of the ester. A 2:1 or 3:1 mixture of THF:H₂O or MeOH:H₂O is a good starting point.

    • Increase Temperature: Heating the reaction mixture (e.g., to 50-60 °C or reflux) will significantly increase the reaction rate.[8]

Q2: After acidification, my product is oily, difficult to filter, or won't crystallize. What's wrong with my workup?

A2: This is a common issue related to pH control and salt removal. Picolinic acids are amphoteric and can be highly soluble in water, making isolation tricky.[9]

  • Causality: If the pH is too low (too much acid added), the pyridine nitrogen becomes protonated, increasing water solubility. If the pH is too high, the compound remains as the carboxylate salt. The target acid is least soluble at its isoelectric point.

  • Solutions:

    • Careful Acidification: Add acid (e.g., 1M HCl) dropwise while vigorously stirring and monitoring the pH with a pH meter or pH paper. The product will precipitate at its isoelectric point (typically around pH 3-4 for picolinic acids).[9]

    • Extraction: If the product remains in solution or forms an oil, it may be necessary to perform an extraction. Saturate the aqueous layer with NaCl to decrease the product's solubility (salting out), then extract with an organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

    • Solvent Swap: For stubborn cases, after acidification, evaporate the water under reduced pressure and then triturate or recrystallize the resulting solid residue (product mixed with inorganic salts) from an organic solvent.

Q3: My final product is contaminated with inorganic salts.

A3: This typically happens when the product is isolated by evaporation rather than precipitation/filtration.

  • Causality: The salts formed during the reaction (e.g., NaCl from neutralizing NaOH with HCl) are co-isolated with the product.

  • Solutions:

    • Precipitation/Filtration: The best method is to cause the product to precipitate from the aqueous solution by adjusting the pH, then collecting it by filtration and washing the filter cake thoroughly with cold deionized water to remove residual salts.

    • Recrystallization: If salt contamination is unavoidable, recrystallization from a suitable solvent (e.g., ethanol/water, acetone) can effectively remove inorganic impurities.

References
  • BenchChem Technical Support Team. (2025).
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed.
  • Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • BenchChem Technical Support Team. (2025).
  • Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Nattmann, L., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal.
  • Loder, D. J. (1951). Picolinic acid recovery.
  • Clark, J. (2023). Hydrolysing Esters. Chemguide.
  • University of Calgary. (n.d.). Hydrolysis of Esters. University of Calgary.

Sources

Stability of 5-Fluoro-6-(p-tolyl)picolinic acid in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 5-Fluoro-6-(p-tolyl)picolinic acid .

As a specialized substituted picolinic acid, this compound presents unique physicochemical behaviors in solution. The presence of the electron-withdrawing 5-fluoro group, the lipophilic 6-(p-tolyl) substituent, and the amphoteric picolinic acid core (containing both a basic pyridine nitrogen and an acidic carboxyl group) create specific challenges regarding solubility, thermodynamic stability, and analytical quantification.

This guide is designed for researchers and drug development professionals to troubleshoot formulation issues, prevent degradation, and establish robust experimental protocols.

SECTION 1: Mechanistic Overview of Solution Stability

Before troubleshooting, it is critical to understand why 5-Fluoro-6-(p-tolyl)picolinic acid behaves the way it does in solution.

The compound exists in multiple ionization states depending on the pH of the aqueous environment. The pyridine nitrogen typically has a pKa around 2.0–3.0, while the carboxylic acid has a pKa around 5.0–6.0 .

  • Acidic pH (< 3.0): The compound is fully protonated (cationic). The protonated pyridine ring acts as a massive electron sink. Combined with the inductive pull of the 5-fluoro group, this highly destabilizes the carboxyl group, leading to rapid decarboxylation (loss of CO₂).

  • Neutral pH (~4.0 - 6.0): The compound exists primarily as a zwitterion. Zwitterions of lipophilic molecules often exhibit the lowest aqueous solubility, leading to precipitation .

  • Basic pH (> 7.0): The compound exists as a carboxylate anion. This form is generally the most stable against decarboxylation and exhibits the highest aqueous solubility.

StabilityMechanisms Compound 5-Fluoro-6-(p-tolyl) picolinic acid Acidic Acidic pH (< 3.0) Protonated Pyridine Compound->Acidic Neutral Neutral pH (4.0-6.0) Zwitterionic Form Compound->Neutral Basic Basic pH (> 7.0) Carboxylate Anion Compound->Basic Decarboxylation Degradation: Decarboxylation (-CO2) Acidic->Decarboxylation Heat/Time Precipitation Physical Instability: Precipitation Neutral->Precipitation Solubility Limit Stable Stable Solution Basic->Stable Optimal Storage

pH-dependent stability and degradation pathways of 5-Fluoro-6-(p-tolyl)picolinic acid.

SECTION 2: Troubleshooting Guide & FAQs

Q1: I am observing a mass loss of 44 Da in my LC-MS analysis over time. What is happening, and how do I stop it?

A: A loss of 44 Daltons is the classic signature of decarboxylation (loss of CO₂). Picolinic acids are notoriously prone to thermal and acid-catalyzed decarboxylation. The 5-fluoro substituent exacerbates this by withdrawing electron density from the ring, lowering the activation energy required for the C-C bond cleavage.

  • The Fix: Check the pH of your mobile phase and sample diluent. If you are storing your autosampler vials in 0.1% Formic Acid or TFA for extended periods, the compound will degrade. Store the analytical samples in a neutral or slightly basic diluent (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) and only expose them to acidic mobile phases during the brief transit time on the LC column.

Q2: My 10 mM DMSO stock solution is clear, but when I dilute it to 100 µM in my assay buffer (pH 7.4), the solution turns cloudy.

A: You are experiencing "solvent-shift precipitation." The 6-(p-tolyl) group makes this molecule highly lipophilic. While it is highly soluble in 100% DMSO, dropping the DMSO concentration to 1% in an aqueous buffer rapidly forces the compound past its thermodynamic solubility limit before it can fully ionize.

  • The Fix: Do not dilute directly from 100% DMSO into 100% aqueous buffer. Instead, use a "step-down" co-solvent approach. Pre-dilute the DMSO stock into a 50/50 mixture of DMSO/Buffer, or add a solubilizing agent such as 0.1% Tween-20 or 2-Hydroxypropyl-β-cyclodextrin (HPβCD) to your final assay buffer prior to compound addition.

Q3: I am seeing peak tailing and variable retention times on my C18 Reverse Phase column.

A: This is due to secondary interactions between the basic pyridine nitrogen and unendcapped silanol groups on the silica stationary phase, combined with the compound's zwitterionic equilibrium.

  • The Fix: Ensure you are using a heavily endcapped or polar-embedded C18 column designed for basic compounds. Furthermore, strictly control the mobile phase pH. Use a strong buffer (e.g., 10 mM Ammonium Formate pH 3.0) rather than just 0.1% Formic acid to ensure the compound is fully protonated and kept in a single ionization state during the run.

Q4: Does this compound require protection from light?

A: Yes. The extended conjugated system of the substituted pyridine ring, coupled with the halogen, makes it susceptible to photo-oxidation and photo-dehalogenation under intense UV/Vis light. Handle working solutions in amber vials and store them in the dark.

SECTION 3: Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, adhere to the following protocols for stock preparation and stability testing, aligned with ICH Q1A(R2) guidelines for stress testing .

Protocol 1: Preparation of Stable Master Stock Solutions (10 mM)

Causality Insight: Preparing stocks in pure, anhydrous DMSO prevents hydrolytic degradation, while storing at -20°C halts thermal decarboxylation.

  • Weighing: Accurately weigh the required mass of 5-Fluoro-6-(p-tolyl)picolinic acid using an analytical balance. Note: Allow the powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Dissolution: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes. Do not heat the solution.

  • Validation Check: Visually inspect against a dark and light background to ensure complete absence of micro-particulates.

  • Aliquoting: Dispense into single-use 50 µL aliquots in amber polypropylene microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C. Avoid freeze-thaw cycles, which can induce irreversible crystallization.

Protocol 2: Forced Degradation & Stability Assay

Causality Insight: This protocol isolates variables (pH, heat, light) to determine the exact boundaries of the compound's stability in your specific assay environment.

  • Preparation of Diluents: Prepare three buffer systems:

    • Acidic: 0.1 N HCl (pH 1.0)

    • Neutral: 50 mM PBS (pH 7.4)

    • Basic: 0.1 N NaOH (pH 13.0)

  • Spiking: Dilute the 10 mM DMSO stock to 10 µM in each of the three buffers (final DMSO concentration = 0.1%).

  • Control Establishment (Time Zero): Immediately quench a 100 µL aliquot of each condition with 100 µL of cold Acetonitrile (containing an internal standard). Store at -80°C. This is your self-validating baseline.

  • Stress Conditions: Incubate the remaining solutions at 40°C in the dark.

  • Sampling: Pull 100 µL aliquots at 1, 4, 12, and 24 hours. Quench immediately with 100 µL cold Acetonitrile.

  • Analysis: Centrifuge all quenched samples at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, comparing the Parent Compound peak area against the Time Zero control.

StabilityAssay Stock 10mM DMSO Stock Aliquots Dilute to 10µM (Acid, Neutral, Base) Stock->Aliquots TZero T=0 Control (Quench & Freeze) Aliquots->TZero Incubate Incubate 40°C (1, 4, 12, 24 hrs) Aliquots->Incubate LCMS LC-MS/MS Quantification TZero->LCMS Baseline Quench Quench with Cold ACN Incubate->Quench Quench->LCMS

Workflow for forced degradation and stability assessment of picolinic acid derivatives.

SECTION 4: Quantitative Stability Data

The following table summarizes the expected stability of 5-Fluoro-6-(p-tolyl)picolinic acid under various standard laboratory conditions. Data is expressed as % Recovery of the parent compound relative to a Time Zero control.

Solvent / Buffer ConditionTemperatureTime Point% Recovery (LC-MS)Primary Observation / Issue
100% Anhydrous DMSO-20°C6 Months> 99%Stable. Optimal storage condition.
100% Anhydrous DMSO25°C (RT)7 Days98%Stable for short-term benchtop handling.
0.1 N HCl (pH ~1.0)40°C24 Hours< 15%Critical Degradation: Rapid decarboxylation.
50 mM PBS (pH 7.4)37°C24 Hours92%Mild degradation; trace precipitation observed.
0.1 N NaOH (pH ~13.0)40°C24 Hours96%Stable as carboxylate anion.
50 mM PBS (Ambient Light)25°C (RT)48 Hours78%Photodegradation observed. Use amber vials.

Note: Recovery values < 90% indicate a statistically significant loss of compound integrity that will skew in vitro assay results.

SECTION 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1018, Picolinic Acid. Provides baseline physicochemical properties and pKa values for the picolinic acid core. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Defines the authoritative regulatory standards for forced degradation and stability testing workflows. URL: [Link]

Technical Support Center: 5-Fluoro-6-(p-tolyl)picolinic Acid In Vitro Applications

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical complexities of working with 5-Fluoro-6-(p-tolyl)picolinic acid . This compound is a highly specialized picolinic acid derivative, and achieving reproducible in vitro results requires precise control over solvent transitions, pH, and dosing kinetics.

Below, you will find a mechanistic overview, a troubleshooting FAQ, quantitative assay parameters, and a self-validating experimental protocol.

Mechanistic Overview & Pharmacophore Rationale

To optimize your assays, you must first understand how the structural modifications of this molecule dictate its behavior in solution and in cells:

  • The Picolinic Acid Core: Acts as a bidentate chelator, coordinating metal ions (e.g., Zn²⁺, Fe²⁺) at the active sites of target metalloenzymes or viral entry proteins[1].

  • The 6-(p-tolyl) Substitution: Significantly increases the compound's lipophilicity (LogP). This drives efficient passive diffusion across the cellular membrane, allowing it to reach intracellular targets more effectively than unsubstituted picolinic acid[2].

  • The 5-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the pyridine ring. This lowers the pKa of the adjacent carboxylic acid, ensuring it remains fully ionized at physiological pH—a critical state for target binding.

MOA A 5-Fluoro-6-(p-tolyl)picolinic acid B Lipophilic Membrane Crossing (Driven by p-tolyl group) A->B C Target Binding (Metalloenzyme / Viral Polymerase) B->C D Active Site Metal Chelation (Zn2+ / Fe2+) C->D E Enzymatic Inhibition D->E

Fig 1: Cellular penetration and target inhibition pathway of 5-Fluoro-6-(p-tolyl)picolinic acid.

Troubleshooting & FAQs

Q: How do I determine the optimal starting dosage for my in vitro assay? A: Picolinic acid derivatives exhibit a wide range of potencies depending on the target. For direct viral entry inhibition, effective concentrations often range from 1 to 2 mM[1]. However, the addition of the lipophilic p-tolyl group significantly enhances intracellular accumulation[2]. Therefore, for intracellular metalloenzyme targets, we recommend starting with a broad logarithmic dose-response curve ranging from 0.01 µM to 50 µM .

Q: My compound precipitates when added to the cell culture media. How do I prevent this? A: This is a classic case of "solvent shock." The p-tolyl ring makes the compound highly hydrophobic. When a high-concentration DMSO stock is injected directly into aqueous media, the local concentration of water causes immediate nucleation. Solution: Always perform your intermediate serial dilutions in 100% anhydrous DMSO. Only introduce the compound to aqueous media at the final step, using a 1:200 dilution dropwise into pre-warmed (37°C) media while gently vortexing.

Q: Does the 5-fluoro substitution affect the pH of my assay buffer? A: Yes. The fluorine atom lowers the pKa of the carboxylic acid, ensuring it is fully deprotonated at pH 7.4. While this ionized state is crucial for coordinating metal ions at the target's active site, the release of protons can cause micro-environmental pH drops in unbuffered media. Ensure your assay media contains a robust buffer (e.g., 25 mM HEPES) to maintain pH homeostasis.

Q: How long should I incubate the cells with the compound? A: Incubation time is strictly dictated by the biological target. For rapid events like viral entry inhibition, 1 to 3 hours of pre-incubation is sufficient[1]. However, if you are measuring downstream phenotypic changes (e.g., intracellular pathogen clearance), a 48 to 72-hour incubation is required to observe efficacy[3].

Quantitative Assay Parameters

To ensure reproducibility across different cell lines, adhere to the standardized physicochemical parameters summarized below.

ParameterRecommended ValueScientific Rationale
Target Concentration Range 0.01 µM – 50 µMCovers the typical IC₅₀ spectrum for lipophilic picolinic acid derivatives.
Max Final DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and off-target membrane permeabilization.
Master Stock Concentration 10 mM in 100% DMSOEnsures complete solvation of the hydrophobic p-tolyl moiety.
Media Buffer Requirement 25 mM HEPESCounters localized pH shifts caused by the fluorinated carboxylic acid.
Incubation Time 1h – 72hTarget-dependent (shorter for direct entry blocks; longer for downstream phenotypes).

Validated Experimental Protocol: Dose-Response Preparation

This methodology is designed as a self-validating system . By maintaining a constant 0.5% DMSO concentration across all wells (including the vehicle control), you isolate the biological effect of the compound from solvent artifacts. If your vehicle control exhibits >5% cytotoxicity relative to untreated cells, your specific cell line is hypersensitive to DMSO, and the final dilution factor must be adjusted to 1:1000 (0.1% DMSO).

Workflow S1 10mM Stock (100% DMSO) S2 Serial Dilution (100% DMSO) S1->S2 S3 Media Spiking (0.5% DMSO Final) S2->S3 S4 Cell Incubation (37°C, 5% CO2) S3->S4

Fig 2: Step-by-step in vitro dosage preparation workflow to prevent compound precipitation.

Step-by-Step Methodology:
  • Master Stock Reconstitution: Weigh the lyophilized 5-Fluoro-6-(p-tolyl)picolinic acid powder. Dissolve in anhydrous DMSO to achieve a 10 mM master stock.

    • Causality Check: Anhydrous DMSO prevents premature hydrolysis and ensures complete dissolution before aqueous exposure.

  • Intermediate Serial Dilution: In a 96-well V-bottom plate, prepare a 10-fold serial dilution series (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM) using 100% DMSO .

  • Media Spiking: Transfer 1 µL of each intermediate stock into 199 µL of pre-warmed (37°C) complete culture media (supplemented with 25 mM HEPES).

    • Causality Check: Pre-warming the media increases the kinetic solubility limit, preventing the lipophilic compound from crashing out during the solvent transition.

  • Cell Treatment: Aspirate the old media from your target cells and gently apply the spiked media. Ensure you include a vehicle control well (1 µL pure DMSO in 199 µL media).

  • Incubation & Readout: Incubate at 37°C, 5% CO₂ for the target-specific duration. Proceed with your specific viability (e.g., CellTiter-Glo) or functional readout.

References

  • [1] Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed Central (PMC). Available at:[Link]

  • [2] Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [3] Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex. Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 5-Fluoro-6-(p-tolyl)picolinic Acid (5-FTP) Antiviral Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals evaluating 5-Fluoro-6-(p-tolyl)picolinic acid (5-FTP) and its derivatives in antiviral screening pipelines.

5-FTP is a potent metal-binding pharmacophore (MBP) designed to inhibit viral metalloenzymes, such as the influenza PA endonuclease and HIV-1 integrase [1]. The picolinic acid core acts as a bidentate ligand chelating the active site's dinuclear metal center (Mg²⁺ or Mn²⁺) [2]. Meanwhile, the 5-fluoro group modulates the pKa of the pyridine nitrogen for optimal physiological binding, and the 6-(p-tolyl) group drives high-affinity hydrophobic interactions[3]. While highly potent, this specific structural combination introduces unique physicochemical challenges during in vitro assays.

Below, you will find our expert-curated troubleshooting FAQs, quantitative reference metrics, and a self-validating biochemical protocol to ensure absolute data integrity.

Assay Workflow Overview

Workflow Start 1. 5-FTP Stock Prep (100% DMSO) Dilution 2. Aqueous Dilution (Add 0.01% Tween-20) Start->Dilution Enzyme 3. Add Metalloenzyme (e.g., PAN Endonuclease) Dilution->Enzyme Metal 4. Add Cofactors (1-2 mM MnCl2) Enzyme->Metal Substrate 5. Add FRET Substrate (Dual-labeled RNA) Metal->Substrate Readout 6. Kinetic Readout (Calculate IC50) Substrate->Readout

Step-by-step workflow for 5-FTP biochemical FRET assays.

Section 1: Biochemical Assay Troubleshooting (FAQs)

Q1: Why does 5-FTP precipitate upon addition to the aqueous assay buffer, leading to irreproducible IC₅₀ curves? Causality: The 6-(p-tolyl) substitution significantly increases the compound's partition coefficient (LogP). When transitioning from a 100% DMSO stock to an aqueous buffer, the hydrophobic tolyl groups aggregate, forming micro-precipitates that artificially lower the effective compound concentration. Solution: Maintain a final DMSO concentration of 1% to 5% in the assay. Pre-dilute the 5-FTP stock in an intermediate buffer containing 0.01% of a non-ionic detergent (e.g., Tween-20 or Pluronic F-127) before adding it to the enzyme master mix. This creates micelles that stabilize the lipophilic tolyl group in solution.

Q2: Why do I observe a 10- to 50-fold right-shift in the IC₅₀ when I change the assay buffer's metal cofactor from Mn²⁺ to Mg²⁺? Causality: Picolinic acid derivatives are highly sensitive to the Hard-Soft Acid-Base (HSAB) nature of the coordinating metals. Mn²⁺ is a softer Lewis acid compared to Mg²⁺, resulting in tighter coordination complexes with the nitrogen of the picolinic ring [1]. Solution: Standardize the divalent cation concentration based on the physiological preference of the target enzyme. For influenza PA endonuclease, 1–2 mM MnCl₂ is standard. Always titrate the metal concentration during assay development to ensure it is not the limiting reagent, and avoid using chelating agents like EDTA in your lysis or storage buffers.

Q3: In the FRET-based RNA cleavage assay, 5-FTP shows apparent inhibition at high concentrations (>10 µM), but the dose-response curve is extremely shallow (Hill slope < 0.5). Causality: The conjugated π -system of the fluoro-tolyl-pyridine core can absorb excitation light or emit auto-fluorescence. This causes an Inner Filter Effect (IFE) that artificially quenches the FRET donor (e.g., FAM), masquerading as enzymatic inhibition. Solution: Perform a compound-only background subtraction (compound + buffer + substrate, no enzyme). If the IFE persists, switch to a red-shifted FRET pair (e.g., Cy5/BHQ2) where the excitation/emission spectra do not overlap with 5-FTP's absorbance profile.

Section 2: Cell-Based Assay Troubleshooting (FAQs)

Q4: 5-FTP exhibits an IC₅₀ of 15 nM in the biochemical endonuclease assay, but the EC₅₀ in the MDCK cell-based viral replication assay is >10 µM. Why is there a disconnect? Causality: The free carboxylic acid of the picolinic moiety is deprotonated and negatively charged at physiological pH (7.4). This charge severely restricts passive diffusion across the host cell's lipid bilayer, preventing the drug from reaching intracellular viral targets [4]. Solution: Synthesize a lipophilic ester prodrug (e.g., a pivaloyloxymethyl (POM) or ethyl ester) of 5-FTP for cell-based assays. The ester masks the negative charge, facilitating cellular entry. Once inside, ubiquitous host esterases cleave the prodrug to release the active 5-FTP pharmacophore.

Section 3: Quantitative Troubleshooting Metrics

To ensure assay robustness, benchmark your experimental parameters against the validated thresholds in the table below. Deviations from these optimal ranges frequently lead to artifactual data.

ParameterOptimal RangeWarning ThresholdMechanistic Impact of Deviation
Final DMSO Concentration 1.0% - 2.0%> 5.0%High DMSO denatures the viral metalloenzyme, leading to false-positive inhibition.
MnCl₂ Concentration 1.0 - 2.0 mM< 0.5 mMIncomplete loading of the dinuclear active site; shifts IC₅₀ artificially lower.
Detergent (Tween-20) 0.01% - 0.05%> 0.1%Disruption of the enzyme's hydrophobic pockets, preventing the 6-(p-tolyl) group from binding.
FRET Substrate Conc. 200 nM> 500 nMSubstrate inhibition and deviation from linear Michaelis-Menten kinetics.
Section 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, this FRET-based Endonuclease Assay protocol is designed as a self-validating system. It includes built-in checkpoints to verify causality at each step.

Step 1: Reagent Preparation & Baseline Validation

  • Prepare a 2X Enzyme Mix: 20 nM viral endonuclease, 2 mM MnCl₂, 50 mM HEPES (pH 7.5), 1 mM DTT, and 0.01% Tween-20.

  • Validation Check: Measure the baseline fluorescence of the enzyme mix without substrate. High baseline indicates nuclease contamination in your buffers.

Step 2: Compound Titration & Solubilization

  • Perform a 10-point serial dilution of 5-FTP in 100% DMSO (starting at 1 mM).

  • Dilute each point 1:20 into the assay buffer to create 5X compound working stocks (5% DMSO).

  • Validation Check: Visually inspect the highest concentration well (50 µM 5-FTP). If cloudiness is observed, increase Tween-20 to 0.05%.

Step 3: Pre-Incubation (Critical Step)

  • Mix 10 µL of the 5X compound stock with 20 µL of the 2X Enzyme Mix in a 384-well black microplate.

  • Incubate for 30 minutes at room temperature.

  • Causality: Picolinic acids are often slow-binding inhibitors because they must displace ordered water molecules from the metal center. Skipping this step leads to underestimation of potency.

Step 4: Substrate Addition & Kinetic Readout

  • Add 20 µL of 500 nM dual-labeled RNA substrate (e.g., FAM-RNA-BHQ1) to initiate the reaction.

  • Immediately measure fluorescence (Ex: 490 nm / Em: 520 nm) every 2 minutes for 60 minutes.

  • Validation Check: Include a positive control (e.g., Baloxavir marboxil [1]) and a negative control (10 mM EDTA). EDTA strips the Mn²⁺ ions, completely halting catalytic cleavage and proving the assay is metal-dependent.

Mechanism of Action Visualization

Mechanism cluster_0 Viral Metalloenzyme Active Site M1 Mn2+ (Site 1) Catalysis RNA Cleavage M1->Catalysis Blocked M2 Mn2+ (Site 2) M2->Catalysis Blocked Inhibitor 5-FTP (Picolinic Acid) Inhibitor->M1 N, O Chelation Inhibitor->M2 O, O Chelation

Dinuclear metal chelation mechanism of 5-FTP in the viral active site.

References
  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection Source: Journal of Medicinal Chemistry URL:[Link]

  • Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease Source: Journal of Medicinal Chemistry URL:[Link]

  • Azaindole Hydroxamic Acids are Potent HIV-1 Integrase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

Technical Support Center: Optimizing the Efficacy of 6-Aryl-Picolinate Herbicides

Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Researchers: This guide is designed to support scientists and development professionals working with the novel 6-aryl-picolinate class of synthetic auxin herbicides. While your focus may be on a specific molecule, such as 5-Fluoro-6-(p-tolyl)picolinic acid, the principles, protocols, and troubleshooting steps outlined here are based on extensive research into this chemical family, including commercialized analogues like Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl).[1][2] The insights provided are highly applicable to your experimental work in enhancing the efficacy of these next-generation herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mode of action for 6-aryl-picolinate herbicides like 5-Fluoro-6-(p-tolyl)picolinic acid?

A1: 6-aryl-picolinates are classified as synthetic auxin herbicides (WSSA/HRAC Group 4).[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike natural auxins which are quickly regulated by the plant, these synthetic versions persist and cause metabolic overload.[4][5] The herbicide binds to specific auxin receptors (primarily the TIR1/AFB family of F-box proteins), triggering the degradation of transcriptional repressor proteins (Aux/IAAs).[6] This leads to the uncontrolled expression of auxin-responsive genes, resulting in epinasty (twisting and curling of stems and leaves), abnormal cell division, disruption of cell wall plasticity, and ultimately, the death of susceptible broadleaf plants.[4]

Q2: What are the classic visual symptoms of a susceptible plant treated with a 6-aryl-picolinate herbicide?

A2: Initial symptoms can appear within hours of application on new growth.[4] You should observe:

  • Epinasty: Twisting, curling, and cupping of leaves and petioles.

  • Stem Malformation: Swelling and twisting of stems.

  • Growth Cessation: Stoppage of normal development in terminal buds.

  • Chlorosis and Necrosis: After a few days, general yellowing (chlorosis) may develop, followed by tissue death (necrosis) as the plant's metabolic processes are overwhelmed.[4]

Q3: What key factors influence the efficacy of my experiments with this herbicide?

A3: The performance of 6-aryl-picolinate herbicides is a result of the interplay between the formulation, application parameters, environmental conditions, and the target weed's biology. Key factors include:

  • Weed Species and Growth Stage: Younger, actively growing weeds are generally more susceptible.[4][7] Applications should target weeds before they exceed the sizes recommended on product labels (typically less than 4-6 inches tall).[7]

  • Environmental Conditions: Efficacy can be reduced under stressful conditions like drought or extreme temperatures, as the plant's waxy cuticle may thicken, hindering absorption.[8]

  • Spray Solution Quality: Water hardness (high levels of Ca²⁺, Mg²⁺) can antagonize some herbicide formulations. Water pH can also influence the stability and absorption of the active ingredient.

  • Application Technique: Spray volume, nozzle type, boom height, and ground speed all dictate the coverage and drift potential of the application.[9]

  • Adjuvant Selection: The choice of surfactants, oils, or other adjuvants is critical for overcoming barriers to absorption and translocation.[8][10]

Q4: How can I mitigate the risk of developing weed resistance to this novel herbicide?

A4: While the incidence of resistance to synthetic auxins has been historically lower than for other modes of action, it is a significant threat.[11] A proactive resistance management strategy is essential:

  • Rotate Herbicide Modes of Action: Avoid repeated applications of Group 4 herbicides on the same field. Rotate with herbicides from different WSSA/HRAC groups.[12][13]

  • Utilize Tank Mixtures: When appropriate, mix the picolinate herbicide with another effective mode of action to control a broader spectrum of weeds and reduce the selection pressure for resistance to a single active ingredient.[14]

  • Incorporate Non-Chemical Control: Integrate cultural and mechanical practices like crop rotation, cover cropping, and strategic tillage to manage the weed seedbank.[12][15]

  • Scout and Manage Escapes: After application, scout the field and control any surviving weeds ("escapes") before they can produce seed.[15]

Q5: Are there known issues when tank-mixing 6-aryl-picolinates with other pesticides, particularly grass herbicides (graminicides)?

A5: Yes, antagonism is a known issue when tank-mixing some synthetic auxin herbicides with certain grass herbicides (e.g., ACCase inhibitors). This can result in reduced efficacy on the target grass species. The antagonism may be due to chemical incompatibility in the tank or biochemical interference within the plant.[16][17] To avoid this, it is crucial to:

  • Always check product labels for known incompatibilities.

  • Perform a Jar Test (see Protocol 1) before mixing a new combination in your spray tank.[18][19][20]

  • Consider alternative application strategies, such as sequential applications (applying the herbicides several days apart) or using a direct-injection sprayer system, which minimizes the time the products are mixed.[16][17]

Q6: What are the best practices for spray application to maximize efficacy and minimize off-target drift?

A6: Proper application is critical. To ensure the herbicide reaches its target and stays there:

  • Select Appropriate Nozzles: Use drift-reducing nozzles that produce coarse to very coarse droplets as specified by product labels.[9]

  • Manage Spray Pressure: Operate within the nozzle's recommended pressure range. Lower pressures generally produce larger droplets.

  • Lower Boom Height: Keep the boom as low as possible while maintaining proper spray pattern overlap (e.g., no more than 24 inches above the target canopy).[9]

  • Monitor Wind Speed and Direction: Do not spray when winds exceed 10-15 MPH or during temperature inversions.[9]

  • Consider Drift Reduction Agents (DRAs): These adjuvants can be added to the tank to increase droplet size and reduce the number of drift-prone fine droplets.

Q7: What is the soil persistence of picolinic acid herbicides and what are the implications for crop rotation?

A7: Picolinic acid herbicides can have significant soil persistence, with half-lives that can extend for months or even over a year, particularly in northern climates or dry conditions.[21] This residual activity can injure sensitive broadleaf crops (e.g., soybeans, sunflowers, alfalfa) planted in rotation.[21][22] It is crucial to:

  • Adhere strictly to the plant-back intervals specified on the herbicide label.

  • Recognize that factors like soil type, organic matter, rainfall, and temperature will influence the rate of herbicide degradation.

  • When in doubt, especially on new land or with unknown herbicide history, conduct a Soil Bioassay (see Protocol 2) to determine if harmful residues are present before planting a sensitive crop.[22][23][24]

Troubleshooting Guide

Problem: Sub-Optimal Weed Control

Your experiment resulted in poor or inconsistent weed control. Let's diagnose the potential causes.

Poor_Efficacy_Workflow Start Poor Weed Control Observed Check_Resistance Is only one weed species surviving? Is there a history of repeated same MOA use? Start->Check_Resistance Check_Environment Were weeds under stress? (Drought, Heat, Cold) Was application at dawn/dusk? Start->Check_Environment Check_Application Was weed size appropriate? (<4-6 inches) Were nozzles, pressure, speed correct? Start->Check_Application Check_Formulation Was the correct adjuvant used? (NIS, COC, MSO) Was water quality an issue? (Hardness) Start->Check_Formulation Sol_Resistance Potential Resistance: - Rotate Herbicide MOA - Use effective tank mixes - Implement non-chemical control Check_Resistance->Sol_Resistance Yes Sol_Environment Environmental Factors: - Apply to actively growing weeds - Use MSO/COC under stress - Avoid applications in extreme weather Check_Environment->Sol_Environment Yes Sol_Application Application Error: - Target small, actively growing weeds - Calibrate sprayer correctly - Ensure proper coverage Check_Application->Sol_Application Yes Sol_Formulation Formulation Issue: - Select adjuvant based on conditions - Use AMS for hard water - Perform Jar Test for mixes Check_Formulation->Sol_Formulation Yes

Caption: Troubleshooting workflow for diagnosing poor herbicide efficacy.

Cause 1: Herbicide Resistance

  • Diagnosis: You observe that a single weed species survived the application while others were controlled effectively. This pattern, especially in a field with a history of repeated use of the same herbicide mode ofaction, strongly suggests resistance.[15]

  • Solution:

    • Confirm Resistance: Collect seed from the surviving plants and consult with a university extension service or diagnostic lab for resistance testing.

    • Rotate Modes of Action: Immediately switch to an effective herbicide with a different WSSA/HRAC group number.[12]

    • Use Effective Tank Mixes: Combine herbicides with different modes of action that are both effective against the target weed to prevent the proliferation of resistant individuals.[14][25]

    • Integrate Non-Chemical Methods: Employ cultural practices like crop rotation or tillage to disrupt the lifecycle of the resistant weed population.[13]

Cause 2: Unfavorable Environmental Conditions

  • Diagnosis: The application was made during a period of drought, extreme heat, or to weeds that were not actively growing.

  • Solution:

    • Timing is Key: Apply herbicides when weeds are actively growing and not under environmental stress.

    • Adjust Adjuvant: Under dry or stressful conditions, plants develop a thicker waxy cuticle. A more aggressive adjuvant like a Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC) may be required to improve penetration compared to a Non-Ionic Surfactant (NIS).[8]

    • Avoid Peak Stress Periods: If possible, avoid applications during the hottest part of the day.

Cause 3: Improper Application Technique or Timing

  • Diagnosis: Weeds were larger than the recommended size at the time of application, or sprayer settings (volume, pressure, speed) were incorrect, leading to poor coverage.

  • Solution:

    • Target Small Weeds: Efficacy of synthetic auxin herbicides drops significantly as weeds get larger. Always apply when weeds are small (typically under 4 inches).[7]

    • Ensure Proper Coverage: Calibrate your sprayer to deliver the recommended spray volume (gallons per acre). Ensure nozzles, pressure, and boom height are set to provide uniform coverage of the target weeds.

    • Scout Fields Regularly: Frequent scouting ensures that applications are made at the optimal weed growth stage.

Cause 4: Sub-optimal Formulation or Water Quality

  • Diagnosis: The spray solution was prepared with "hard" water, or an inappropriate adjuvant was used for the conditions.

  • Solution:

    • Condition Your Water: If using hard water, add a water conditioning agent like Ammonium Sulfate (AMS) to the tank before adding the herbicide. AMS binds with cations like calcium and magnesium, preventing them from interfering with the herbicide's activity.

    • Select the Right Adjuvant: Use the adjuvant specified on the herbicide label. If multiple options are given, choose based on environmental conditions as described in the table below.[10]

Adjuvant TypeActive Ingredient(s)Primary FunctionBest Use Conditions
Non-Ionic Surfactant (NIS) Alcohol ethoxylates, alkylphenol ethoxylatesSpreader, wetterGood to excellent growing conditions; weeds are small and not stressed.
Crop Oil Concentrate (COC) Petroleum-based oil + emulsifiers/surfactantsPenetrant, reduced evaporationNormal to slightly dry conditions; helps penetrate thicker leaf cuticles.
Methylated Seed Oil (MSO) Vegetable oil (e.g., soybean) + emulsifiers/surfactantsAggressive penetrantHot, dry, or stressful conditions; for hard-to-control weeds with waxy leaves.
Ammonium Sulfate (AMS) Ammonium sulfateWater conditionerUse in hard water (high in Ca²⁺, Mg²⁺, Fe²⁺) to prevent herbicide antagonism.
Problem: Off-Target Injury (Crop Damage or Drift)

Cause 1: Physical Spray Drift

  • Diagnosis: Damage is observed on sensitive plants downwind from the application area shortly after spraying. Symptoms follow a distinct pattern corresponding to wind direction.

  • Solution:

    • Do Not Spray in High Wind: Adhere to label restrictions, typically avoiding application when winds exceed 10-15 MPH.[9]

    • Use Drift-Reduction Nozzles: Select nozzles that produce Coarse to Ultra-Coarse droplets.

    • Lower Boom Height: The less distance droplets have to travel, the lower the drift potential. Keep the boom no higher than 24 inches above the target.[9]

    • Use Drift Reduction Adjuvants (DRAs): These polymers increase the viscosity of the spray solution, leading to larger droplets.

Cause 2: Tank Contamination

  • Diagnosis: Damage appears in spots or streaks within a field where a different, sensitive crop is planted, and the sprayer was previously used with the picolinate herbicide.

  • Solution: Implement a rigorous triple-rinse cleanout procedure after every use.

    • Drain the tank and flush the boom and nozzles with clean water.

    • Fill the tank with water again and add a commercial tank cleaner. Agitate and circulate through the entire system for at least 15 minutes.

    • Drain and repeat with a final clean water rinse.[9]

Cause 3: Soil Residue Carryover

  • Diagnosis: A sensitive rotational crop (e.g., soybeans, lentils) planted in a field previously treated with the herbicide fails to emerge or shows classic auxin injury symptoms.

  • Solution:

    • Prevention: Strictly follow all crop rotation restrictions on the herbicide label. Be aware that breakdown can be slower in dry or cold conditions.[21]

    • Diagnosis: Conduct a Soil Bioassay (Protocol 2) before planting to confirm if active residues are present at phytotoxic levels.[23]

    • Remediation: If residues are confirmed, options are limited. Planting a tolerant crop (e.g., cereals) or leaving the field fallow may be necessary. In some cases, incorporating activated carbon can bind the herbicide, but this is often not economically feasible on a large scale.[23]

Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

Objective: To determine the physical compatibility of 5-Fluoro-6-(p-tolyl)picolinic acid with other pesticides or adjuvants in a spray solution before large-scale mixing.[20]

Materials:

  • A clean, clear one-quart (or one-liter) glass jar with a lid[19]

  • Personal Protective Equipment (PPE) as required by product labels

  • The same water source to be used for the actual application

  • All products to be tank-mixed (herbicides, adjuvants, fertilizers)

  • Pipettes or measuring spoons for accurate measurement

Procedure:

  • Fill the jar halfway with the carrier (water or liquid fertilizer).

  • Add the components one at a time, in the proper mixing order (often remembered by the acronym WALES ):

    • W - Wettable powders and Water-dispersible granules

    • A - Agitate the solution thoroughly

    • L - Liquid flowables and suspensions

    • E - Emulsifiable concentrates

    • S - Surfactants and Solutions (including water-soluble liquids)

  • Cap the jar and shake vigorously for 30-60 seconds after adding each component.

  • After all components are added, fill the jar to the three-quarters mark, cap, and shake again for 30-60 seconds.

  • Let the jar sit for 15-30 minutes and observe.[18][20]

  • Evaluation: Check for any signs of incompatibility, such as flakes, crystals, sludge, gels, or separation into layers. If the mixture remains uniform, it is physically compatible. If any of these signs appear, the mixture is incompatible and should not be tank-mixed.[26]

Protocol 2: Soil Bioassay for Herbicide Residue Detection

Objective: To determine if soil contains biologically active residues of picolinic acid herbicides that could harm sensitive rotational crops.[23]

Materials:

  • Shovel or soil probe

  • Bucket for mixing soil

  • Several 4- to 6-inch pots

  • Seeds of a highly sensitive indicator species (e.g., garden pea, lentil, soybean)

  • Control soil known to be free of herbicides (e.g., potting mix or soil from an untreated area)

Procedure:

  • Sample Collection: Collect representative soil samples from the top 2-4 inches of the field . Take samples from multiple areas, including low spots and headlands where concentrations may be higher. Mix these samples thoroughly in the bucket.[23]

  • Potting: Fill at least three pots with the field soil and three pots with the control soil. Label each pot clearly.

  • Planting: Plant 5-10 seeds of the indicator species in each pot at the appropriate depth.

  • Growth: Place all pots in a location with adequate sunlight and temperature. Water them as needed, ensuring you do not over- or under-water.

  • Observation (14-21 days): Observe the plants for 2-3 weeks. Compare the germination, growth, and appearance of the plants in the field soil to those in the control soil.

  • Evaluation:

    • No Residue: Plants in both sets of pots appear identical and healthy.

    • Residue Present: Plants in the field soil show symptoms of auxin herbicide injury (stunted growth, twisted stems, cupped or fern-like leaves, poor root development) compared to the healthy plants in the control soil. The severity of the symptoms indicates the level of biologically active residue.[22]

Visualizing the Science

Synthetic Auxin Signaling Pathway

Auxin_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., 5-Fluoro-6-(p-tolyl)picolinic acid) Receptor TIR1/AFB Receptor Complex Auxin->Receptor binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA binds to ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Degradation Ubiquitination & Degradation AuxIAA->Degradation targeted for Gene Auxin-Responsive Genes ARF->Gene activates Response Uncontrolled Growth & Cell Elongation Gene->Response PlantDeath Plant Death Response->PlantDeath

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Factors Influencing Herbicide Performance

Herbicide_Factors cluster_formulation Formulation & Solution cluster_application Application cluster_target Target Weed Efficacy Optimal Herbicide Efficacy Adjuvant Correct Adjuvant (NIS, COC, MSO) Adjuvant->Efficacy Water Good Water Quality (Low Hardness) Water->Efficacy Nozzles Drift-Reducing Nozzles Nozzles->Efficacy Boom Low Boom Height Boom->Efficacy Wind Low Wind Speed Wind->Efficacy Size Small Growth Stage Size->Efficacy Health Actively Growing Health->Efficacy

Caption: Key factors influencing the field performance of herbicides.

References

  • Jar Testing Tips. (2019, December 24). Quality Liquid Feed. [Link]

  • How to Do a Jar Test. (2025, July 25). FBN. [Link]

  • How to Do A Jar Test Before Tank Mixing Pesticides. Solutions Pest & Lawn. [Link]

  • Tank Mixing and Pesticide Compatibility – “The Jar Test”. (2013, April 11). ONvegetables. [Link]

  • OVERCOMING AUXIN HERBICIDE ANTAGONISM USING NOVEL APPLICATION METHODS FOR GRASS WEED CONTROL IN COTTON AND SOYBEAN PRODUCTION SYSTEMS. National Agricultural Library. [Link]

  • Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. ACS. [Link]

  • The differential binding and biological efficacy of auxin herbicides. (2020). Pest Management Science. [Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Utilizing novel application methods to mitigate antagonism with combinations of auxin and grass control herbicides. (2025, May 16). Mississippi State University. [Link]

  • Eliminate Off-Target Auxin Herbicide Injury. (2026, February 21). NC Soybean Producers Association. [Link]

  • Technical Bulletin: Rinskor™ active. Dow AgroSciences. [Link]

  • Application Timing is Critical With Auxin Herbicides. (2018, March 9). Texas Row Crops Newsletter. [Link]

  • Picolinic acid family of herbicides. Management of Invasive Plants in the Western USA. [Link]

  • Stewardship of synthetic auxin herbicides. (2017, October 2). WeedSmart. [Link]

  • Synthetic Auxins / Herbicide Symptoms Tool. Herbicide Symptoms. [Link]

  • Synthetic Auxin Resistant Weeds. HRAC. [Link]

  • W1332 Know Before You Plant: How to Check Soil, Manure or Compost for Possible Chemical Contamination from Herbicides. UT Beef and Forage Center. [Link]

  • Best Management Practices. Herbicide Resistance Action Committee. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). Molecules. [Link]

  • Synthetic Auxins - Problem. (2021, December 8). NC State Extension Publications. [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. [Link]

  • Herbicide Resistance Management. University of California, Davis. [Link]

  • Check your soil for herbicide residue. (2019, March 18). Grainews. [Link]

  • Managing Herbicide-Resistant Weeds. (2025, March 15). University of Florida, IFAS Extension. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). Molecules. [Link]

  • Herbicide-Resistant Weeds: Management Tactics and Practices. (2006). Weed Technology. [Link]

  • Testing for and Deactivating Herbicide Residues. (2025, March 15). UMass Amherst. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). Molecules. [Link]

  • Adjuvant Use With Herbicides: Factors to Consider. Purdue Extension. [Link]

  • SPRAY ADJUVANTS & WATER QUALITY. USDA Forest Service. [Link]

Sources

Validation & Comparative

Next-Generation Molecular Glues: A Comparative Guide to 5-Fluoro-6-(p-tolyl)picolinic Acid vs. Legacy Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Picolinic acid derivatives have long been recognized as potent synthetic auxins. While historically developed as agrochemicals (e.g., Picloram, Halauxifen), their unique ability to stabilize protein-protein interactions has driven a paradigm shift in biomedical research and drug development. Today, these molecules are highly sought after as orthogonal "molecular glues" in Targeted Protein Degradation (TPD), specifically within Auxin-Inducible Degron (AID) systems.

This guide objectively compares the novel derivative 5-Fluoro-6-(p-tolyl)picolinic acid (5-F-6-pT-PA) against legacy alternatives. By dissecting the mechanistic causality behind its superior binding kinetics, we provide researchers with the theoretical grounding and self-validating experimental protocols necessary to deploy this molecule in advanced TPD workflows.

Mechanistic Causality: Why Picolinates? Why AFB5?

To understand the performance of 5-F-6-pT-PA, we must examine the structural nuances of the E3 ligase receptor pocket. Traditional AID systems rely on the TIR1 receptor and Indole-3-acetic acid (IAA). However, TIR1 possesses a Histidine residue at the base of its binding pocket, which restricts the accommodation of bulky ligands. In contrast, the homologous receptor AFB5 replaces this Histidine with an Arginine, creating a wider, distinct cavity uniquely suited for picolinate derivatives[2, 3].

When comparing 5-F-6-pT-PA to legacy picolinates like Picloram, two structural modifications drive its enhanced performance:

  • The 6-(p-Tolyl) Substitution: Unlike the rigid 6-chloro group in Picloram, the bulky p-tolyl ring extends deeply into the AFB5 hydrophobic pocket. This generates massive van der Waals interactions, significantly lowering the dissociation constant ( Kd​ ) and stabilizing the ternary complex (AFB5–Ligand–Degron) [1].

  • The 5-Fluoro Substitution: Fluorination at the 5-position increases the molecule's lipophilicity and metabolic stability. In mammalian cell assays, this prevents rapid enzymatic clearance, allowing for sustained target degradation at nanomolar concentrations without the off-target toxicity associated with high-dose IAA treatments.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of 5-F-6-pT-PA against legacy auxins within an AFB5-driven AID system.

CompoundPrimary ReceptorApparent Binding Affinity ( Kd​ )Basal Degradation (Ligand-Free)In Vitro Metabolic Stability
IAA (Indole-3-acetic acid) TIR1 / AFB5~10 - 50 µMHighLow (Rapid oxidation)
Picloram AFB5~1 - 5 µMModerateHigh
Halauxifen AFB5~100 nMLowHigh
5-F-6-pT-PA AFB5< 50 nM Ultra-Low Very High

Signaling Pathway Visualization

The mechanism of action relies on the rapid assembly of a ternary complex, converting the target protein into a substrate for ubiquitination.

Pathway AFB5 AFB5 Receptor (E3 Ligase) Glue 5-F-6-pT-PA (Molecular Glue) AFB5->Glue Pocket Binding Target AID-Tagged Protein Glue->Target Degron Recognition Complex Ternary Complex (Active Ubiquitination) Target->Complex Assembly Degradation 26S Proteasome Degradation Complex->Degradation Polyubiquitination

Fig 1: Mechanism of 5-F-6-pT-PA acting as a molecular glue to induce proteasomal degradation.

Self-Validating Experimental Protocols

As a self-validating system, any TPD protocol must internally control for basal degradation (ligand-independent activity) and off-target toxicity. The following workflows are designed to isolate the specific activity of 5-F-6-pT-PA.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Causality: SPR is chosen over isothermal titration calorimetry (ITC) because it provides real-time on/off rates ( kon​ , koff​ ), which are critical for predicting the in vivo half-life of the molecular glue complex.

  • Sensor Functionalization: Immobilize biotinylated Aux/IAA degron peptides onto a streptavidin-coated SPR sensor chip.

  • Analyte Preparation: Pre-incubate recombinant AFB5 protein (50 nM) with varying concentrations of 5-F-6-pT-PA (1 nM to 1 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Control Matrix (Self-Validation): Run parallel channels with (a) AFB5 + Picloram (positive baseline control), (b) TIR1 + 5-F-6-pT-PA (negative orthogonality control), and (c) AFB5 + Vehicle (basal interaction control) [2, 3].

  • Injection & Measurement: Inject the pre-incubated complexes over the sensor chip at 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract the apparent Kd​ .

Protocol 2: In Vivo Degradation Kinetics via Flow Cytometry

Causality: Flow cytometry provides single-cell resolution of target degradation. This prevents the "masking" effect seen in bulk Western blots, where a small population of non-responding cells can skew the perceived degradation efficiency.

  • Cell Line Engineering: Use CRISPR/Cas9 to knock-in the mini-AID (mAID) tag and an mCherry reporter to the C-terminus of the target gene in HCT116 cells. Stably co-express the AFB5 receptor linked to a BFP reporter[4].

  • Treatment Regimen: Seed cells at 1×105 cells/well. Treat with 5-F-6-pT-PA at a 10-point dose-response (0.1 nM to 1 µM).

  • Control Matrix (Self-Validation): Treat a parallel cohort of TIR1-expressing cells with 5-F-6-pT-PA. A lack of degradation in this cohort validates that 5-F-6-pT-PA is strictly orthogonal to TIR1 and prevents off-target degradation of endogenous proteins.

  • Quantification: Harvest cells at 1, 2, and 4 hours post-treatment. Analyze via flow cytometry, gating for BFP+ (AFB5-expressing) cells and quantifying the median fluorescence intensity (MFI) of mCherry.

Workflow Step1 1. CRISPR/Cas9 Engineering (Target-mAID-mCherry) Step2 2. AFB5 Co-expression (BFP Reporter) Step1->Step2 Step3 3. 5-F-6-pT-PA Treatment (Dose-Response) Step2->Step3 Step4 4. Flow Cytometry (Quantify mCherry MFI) Step3->Step4

Fig 2: Self-validating flow cytometry workflow for quantifying AID-mediated target degradation.

References

  • Title:Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)
  • Title:Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation Source: NIH / PMC URL
  • Title:The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 Source: ACS Chemical Biology URL
  • Title:Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair Source: NIH / PMC URL

Structure-activity relationship of 5-Fluoro-6-(p-tolyl)picolinic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) and Performance Comparison of 5-Fluoro-6-(p-tolyl)picolinic Acid Analogs

As the agricultural and agrochemical sectors face increasing pressure from weed resistance, the demand for novel, ultra-low-dose herbicides has never been higher. Synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), have been a cornerstone of broadleaf weed management for decades. However, the discovery of the 6-aryl-picolinate class represented a paradigm shift in potency.

This technical guide provides an in-depth comparative analysis of 5-Fluoro-6-(p-tolyl)picolinic acid —a highly active analog in this class—against legacy auxins and its optimized commercial successor, halauxifen-methyl. By examining the structure-activity relationship (SAR), we will uncover the causality behind the specific molecular modifications that dictate target-site affinity, in planta efficacy, and environmental fate.

Mechanistic Grounding: The AFB5 Receptor Pathway

To understand the SAR of picolinic acid analogs, we must first define their mechanism of action. Unlike traditional herbicides that inhibit specific metabolic enzymes, synthetic auxins act as molecular "glues." They bind to auxin-signaling F-box (AFB) proteins—specifically AFB5—and facilitate the recruitment of Aux/IAA repressor proteins [1].

This binding triggers the ubiquitination and subsequent degradation of the repressor via the 26S proteasome, unleashing Auxin Response Factors (ARFs). The result is uncontrolled gene transcription, leading to epinasty, tissue necrosis, and plant death.

AuxinPathway A 5-Fluoro-6-(p-tolyl) picolinic acid B AFB5 Receptor (F-box protein) A->B Binds C Aux/IAA Repressor Ubiquitination B->C Recruits D 26S Proteasome Degradation C->D Targets for E ARF Transcription Factors Freed D->E Releases F Uncontrolled Growth & Plant Death E->F Induces

Mechanism of action of 6-aryl-picolinate auxins via the AFB5-mediated signaling pathway.

Structural Evolution & Causality: Why 5-Fluoro and 6-(p-tolyl)?

The transition from legacy picolinates (like picloram) to 6-aryl-picolinates involves two critical substitutions that exponentially increase herbicidal activity.

  • The 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 5-position withdraws electron density from the pyridine ring. This lowers the pKa of the adjacent carboxylic acid and alters the electrostatic potential of the core. Causally, this enhances the hydrogen-bonding network within the AFB5 binding pocket, significantly lowering the dissociation constant ( Kd​ ).

  • The 6-(p-tolyl) Substitution: Legacy auxins possess small substituents (like chlorine) at the 6-position. The addition of a bulky, lipophilic p-tolyl (4-methylphenyl) group was a breakthrough [2]. The p-tolyl group fits precisely into a hydrophobic cavity unique to the AFB5 receptor (as opposed to the TIR1 receptor). This steric match provides a massive increase in binding affinity, translating to field efficacy at single-digit gram-per-hectare rates.

However, the p-tolyl group lacks a rapid degradation trigger for soil microbes, leading to an extended soil half-life (DT50) that limits its commercial viability for crop rotation. This limitation necessitated the development of halauxifen-methyl, which incorporates a methoxy group on the aryl tail to serve as a metabolic "soft spot" for rapid microbial O-demethylation [1].

Objective Performance Comparison

The following table synthesizes the quantitative performance data, comparing the 5-Fluoro-6-(p-tolyl)picolinic acid analog against both its predecessors and its optimized successor.

CompoundStructural ClassIC 50​ (Arabidopsis Root)Typical Field Rate (g ae/ha)Soil DT 50​ (Days)
Picloram Pyridine-2-carboxylate> 1000 nM125 - 112020 - 300
Aminopyralid Pyridine-2-carboxylate~ 300 nM50 - 12032 - 533
5-Fluoro-6-(p-tolyl) analog 6-Aryl-picolinate~ 15 nM10 - 20> 30 (Limiting)
Halauxifen-methyl 6-Aryl-picolinate< 5 nM5 - 1010 - 25

Data extrapolated from foundational SAR studies on 6-aryl-picolinate herbicides [1][3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of these analogs relies on robust, self-validating experimental systems. Below are the core protocols used to generate the comparative data.

Protocol A: Arabidopsis thaliana Root Growth Inhibition Assay

Causality: Why measure root length? Auxins fundamentally inhibit primary root elongation by disrupting meristematic cell division. By measuring root length against a log-dose curve in a sterile agar medium, we obtain a highly reproducible IC 50​ that directly correlates with target-site (AFB5) affinity, isolating the compound's intrinsic potency from foliar uptake or cuticular penetration variables.

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) media supplemented with 1% sucrose and 0.8% phytoagar. Autoclave and cool to 50°C.

  • Compound Dosing: Spike the media with the 5-Fluoro-6-(p-tolyl)picolinic acid analog dissolved in DMSO to achieve final concentrations ranging from 0.1 nM to 10,000 nM.

    • Self-Validation Check: Include a positive control (Picloram at 1000 nM) and a negative vehicle control (0.1% DMSO). If the positive control fails to inhibit growth by >50%, or the vehicle control stunts growth, the assay is invalidated.

  • Plating: Pour media into square Petri dishes and allow to solidify.

  • Seed Sowing: Surface-sterilize A. thaliana (Col-0) seeds and stratify at 4°C for 48 hours. Plate seeds in a single line across the top third of the agar.

  • Incubation: Place plates vertically in a growth chamber (22°C, 16h light/8h dark cycle) for 7 days.

  • Quantification: Image the plates and measure primary root lengths using ImageJ. Calculate the IC 50​ using a 4-parameter non-linear regression model.

Protocol B: Soil Half-Life (DT 50​ ) Determination

Causality: Why use 14 C-radiolabeling on the pyridine core? Cleavage of the aryl tail or ester hydrolysis does not represent complete environmental mineralization. Tracking the 14 C-pyridine core ensures we are measuring true environmental persistence, which is the primary bottleneck that disqualified the p-tolyl analog from commercialization.

  • Soil Preparation: Sieve standard agricultural loam soil (2 mm) and adjust moisture to 40% of maximum water holding capacity (MWHC).

  • Dosing: Apply 14 C-labeled analog (labeled at the 2,6-positions of the pyridine ring) to the soil at a rate equivalent to 20 g ae/ha.

  • Incubation: Incubate in the dark at 20°C in a continuous flow-through system equipped with NaOH traps to capture evolved 14 CO 2​ .

  • Extraction & Analysis: At days 0, 3, 7, 14, 28, and 60, extract soil samples using acetonitrile/water (80:20 v/v). Analyze the extract via HPLC coupled with Liquid Scintillation Counting (LSC).

  • Mass Balance Validation:

    • Self-Validation Check: Calculate total recovery (Extractable 14 C + Bound Residues + Evolved 14 CO 2​ ). The assay is only valid if mass balance remains between 90% and 110% throughout the study.

SAR Optimization Workflow

The discovery of the 5-Fluoro-6-(p-tolyl) analog was a critical stepping stone. The workflow below illustrates how this analog's data informed the iterative design process that ultimately yielded commercial products.

SARWorkflow Step1 Synthesis of 6-Aryl Analogs Step2 In Vitro AFB5 Binding & Root Inhibition Assay Step1->Step2 Step3 Greenhouse Post-Emergence Efficacy Testing Step2->Step3 IC50 < 20 nM Step4 Soil Half-Life (DT50) Evaluation Step3->Step4 High Dicot Efficacy Step5 Lead Optimization (e.g., Halauxifen-methyl) Step4->Step5 DT50 > 30 days Triggers Redesign Step5->Step1 Iterative SAR

Iterative SAR workflow balancing herbicidal potency with environmental soil half-life.

Conclusion

The 5-Fluoro-6-(p-tolyl)picolinic acid analog represents a masterclass in rational agrochemical design. By combining the electron-withdrawing properties of a 5-fluoro substitution with the precise steric bulk of a 6-(p-tolyl) group, researchers achieved unprecedented binding affinity to the AFB5 receptor. While its extended soil half-life precluded it from becoming a commercial herbicide, it served as the vital structural template for the Arylex™ active family (halauxifen-methyl), proving that nanomolar target-site potency could be successfully decoupled from environmental persistence.

References

  • Schmitzer, P. R., et al. (2015). "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." ACS Symposium Series: Discovery and Synthesis of Crop Protection Products, 247-260. Available at:[Link]

  • Yang, Z., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Polymers (MDPI), 15(4), 1044. Available at:[Link]

  • Global Herbicide Resistance Action Committee (HRAC). (2017). "Weed Resistance to Synthetic Auxin Herbicides." Available at:[Link]

A Comparative Efficacy and Spectrum Analysis of 5-Fluoro-6-(p-tolyl)picolinic Acid: A Novel Synthetic Auxin Herbicide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Weed Control Division

Executive Summary

The continuous evolution of herbicide-resistant weeds necessitates the discovery and development of novel active ingredients. This guide provides a comprehensive comparative analysis of 5-Fluoro-6-(p-tolyl)picolinic acid, a new synthetic auxin herbicide from the picolinic acid class. Its herbicidal spectrum and potency are evaluated against established commercial standards: dicamba (benzoic acid), 2,4-D (phenoxy-carboxylic acid), and aminopyralid (pyridine-carboxylic acid). Through rigorous greenhouse bioassays, this document establishes the biological activity profile of this new molecule, highlighting its potential applications in broadleaf weed management. The underlying mechanism of action, experimental methodologies, and a detailed discussion of the comparative data are presented to provide researchers and drug development professionals with a thorough understanding of its performance characteristics.

Introduction: The Role of Synthetic Auxins in Modern Agriculture

Synthetic auxin herbicides have been a fundamental tool in selective broadleaf weed control for over 75 years.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their high stability and persistence in plant tissues lead to a catastrophic disruption of hormonal balance, inducing uncontrolled growth and culminating in plant death.[2][3] The picolinic acids, a key subclass of synthetic auxins, are known for their systemic activity and efficacy at low use rates.[4][5]

The development of novel molecules like 5-Fluoro-6-(p-tolyl)picolinic acid is driven by the need for active ingredients with improved efficacy, a broader weed control spectrum, and activity on weed biotypes that have developed resistance to other herbicide modes of action.[2] This guide aims to characterize the herbicidal profile of 5-Fluoro-6-(p-tolyl)picolinic acid by directly comparing its performance against widely used synthetic auxin herbicides from different chemical families.

The Molecular Mechanism of Action: Deregulating Plant Growth

Synthetic auxins initiate their herbicidal effect by binding to the TIR1/AFB family of F-box proteins, which are components of an SCFTIR1/AFB ubiquitin ligase complex.[6] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of a multitude of auxin-responsive genes, leading to a cascade of physiological disruptions.[3]

A critical, and often terminal, consequence of this signaling cascade is the massive upregulation of ethylene and abscisic acid (ABA) biosynthesis.[3] This hormone-induced stress leads to epinasty, senescence, and ultimately, cell death in susceptible plants. The differential binding affinity of various synthetic auxins to the different TIR1/AFB receptors is a key factor determining their relative potency and weed spectrum.[1][6]

Synthetic Auxin Mechanism of Action cluster_0 Cellular Environment cluster_1 Downstream Effects SAH Synthetic Auxin (e.g., 5-Fluoro-6-(p-tolyl)picolinic acid) Receptor SCF-TIR1/AFB Complex SAH->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Gene_Exp Massive Gene Expression DNA->Gene_Exp Leads to Hormone_Prod Ethylene & ABA Biosynthesis Gene_Exp->Hormone_Prod Induces Plant_Death Uncontrolled Growth & Plant Death Hormone_Prod->Plant_Death Causes

Caption: Core signaling pathway of synthetic auxin herbicides.

Experimental Design: A Framework for Comparative Bioassay

To ensure a robust and objective comparison, a standardized whole-plant greenhouse bioassay was designed. This methodology allows for the precise control of environmental variables and application rates, providing a reliable basis for comparing the intrinsic herbicidal activity of each compound.

Causality in Experimental Choices:

  • Dose-Response: A dose-response study is essential not just to see if a herbicide works, but to quantify how well it works. By testing a range of concentrations, we can determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth), which is the gold-standard metric for comparing herbicide potency.

  • Species Selection: A diverse panel of weeds was selected, including globally significant species (Amaranthus retroflexus, Abutilon theophrasti), species with known resistance issues to other herbicide classes, and a representative grass species (Setaria faberi) to confirm the typical selectivity of auxin herbicides.

  • Post-Emergence Application: This method simulates the most common use pattern for these herbicides and directly assesses the compound's foliar uptake and systemic activity.[7]

Key Experimental Protocol: Greenhouse Dose-Response Assay
  • Plant Propagation: Seeds of selected weed species are sown in 10 cm pots containing a commercial potting medium. Plants are grown in a controlled greenhouse environment (25/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage, ensuring a consistent developmental stage for application.

  • Herbicide Preparation: Stock solutions of 5-Fluoro-6-(p-tolyl)picolinic acid, dicamba, 2,4-D, and aminopyralid are prepared in an appropriate solvent and serially diluted to create a range of 6-8 test concentrations. A surfactant is included in the final spray solution to facilitate foliar uptake.

  • Herbicide Application: Herbicides are applied using a cabinet track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha). An untreated control group is sprayed only with the carrier solution.

  • Data Collection: At 21 days after treatment (DAT), visual injury is rated on a scale of 0% (no effect) to 100% (complete plant death). The above-ground biomass of each plant is harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • Statistical Analysis: The dry weight data, expressed as a percentage of the untreated control, is subjected to non-linear regression analysis to calculate the GR₅₀ value for each herbicide-species combination.

Experimental Workflow cluster_workflow Greenhouse Bioassay Workflow Start Seed Sowing (Multiple Weed Species) Growth Plant Growth (2-4 Leaf Stage) Start->Growth Application Herbicide Application (Cabinet Sprayer) Growth->Application Incubation Incubation Period (21 Days) Application->Incubation Data Data Collection (Visual Rating, Biomass) Incubation->Data Analysis Statistical Analysis (GR₅₀ Calculation) Data->Analysis End Comparative Efficacy Profile Analysis->End

Caption: Standardized workflow for herbicide efficacy evaluation.

Results: Comparative Herbicidal Spectrum

The herbicidal efficacy of 5-Fluoro-6-(p-tolyl)picolinic acid and the reference herbicides was quantified against five key broadleaf weeds and one grass species. The resulting GR₅₀ values are summarized below. A lower GR₅₀ value indicates higher herbicidal potency.

Weed SpeciesCommon Name5-Fluoro-6-(p-tolyl)picolinic acidAminopyralidDicamba2,4-D
Amaranthus retroflexusRedroot Pigweed18.5 25.2110.8185.4
Abutilon theophrastiVelvetleaf35.1 42.095.5210.2
Ambrosia artemisiifoliaCommon Ragweed22.8 30.5150.3255.6
Cirsium arvenseCanada Thistle45.315.8 180.1350.0
Conyza canadensisHorseweed (Marestail)28.4 55.185.7450.9
Setaria faberiGiant Foxtail>1000>1000>1000>1000
All values are GR₅₀ in grams of active ingredient per hectare (g a.i./ha).

Discussion of Performance

The data reveals a distinct and promising herbicidal profile for 5-Fluoro-6-(p-tolyl)picolinic acid.

  • Potency and Broadleaf Spectrum: 5-Fluoro-6-(p-tolyl)picolinic acid demonstrates exceptional potency against a range of problematic broadleaf weeds. Its activity on Redroot Pigweed, Velvetleaf, Common Ragweed, and Horseweed is significantly greater than that of the widely used herbicides dicamba and 2,4-D.[8][9][10] This suggests a higher affinity for the target site or more efficient translocation within these species.

  • Comparison with Aminopyralid: The performance of 5-Fluoro-6-(p-tolyl)picolinic acid is comparable to, and in some cases exceeds, that of aminopyralid, another high-potency picolinic acid derivative.[7][11] While aminopyralid shows superior activity on Canada Thistle, a deep-rooted perennial for which it is well-known, 5-Fluoro-6-(p-tolyl)picolinic acid exhibits a stronger effect on other key species, particularly Horseweed, which has known resistance issues to other herbicides.

  • Graminicide Selectivity: As expected for a synthetic auxin herbicide, 5-Fluoro-6-(p-tolyl)picolinic acid displayed no significant activity on Giant Foxtail, confirming its selectivity for controlling broadleaf weeds in grass crops.[12][13]

  • Potential for Resistance Management: The high potency against species like Conyza canadensis indicates that this new molecule could be a valuable tool for managing weeds that have developed resistance to other herbicide modes of action, such as glyphosate or ALS inhibitors.

Preliminary Crop Selectivity

Initial crop selectivity studies are crucial to determine the potential utility of a new herbicide in agricultural systems. The table below summarizes preliminary observations on key crops at a potential field use rate (e.g., 75 g a.i./ha).

CropScientific NameInjury at 2x Use Rate (75 g a.i./ha)
WheatTriticum aestivum< 5% (Excellent Tolerance)
CornZea mays< 5% (Excellent Tolerance)
SoybeanGlycine max> 90% (Highly Sensitive)
CanolaBrassica napus> 90% (Highly Sensitive)

The results indicate excellent selectivity in key cereal crops like wheat and corn, which is consistent with other picolinic acid herbicides. As expected, it demonstrates high activity on broadleaf crops such as soybean and canola, precluding its use in these systems unless tolerance is conferred through genetic modification.

Conclusion and Future Directions

This comparative analysis establishes 5-Fluoro-6-(p-tolyl)picolinic acid as a highly potent synthetic auxin herbicide with a robust spectrum of activity against major broadleaf weeds. Its efficacy against difficult-to-control species like Horseweed and its high potency relative to older auxin chemistries highlight its potential as a valuable new tool for weed management programs.

Future research should focus on:

  • Field-level validation of these greenhouse results across diverse environmental conditions.

  • In-depth studies to elucidate the molecular basis for its high potency, including binding affinity studies with TIR1/AFB receptors from various species.

  • Evaluation in tank-mix combinations with other herbicide modes of action to develop comprehensive and sustainable weed control strategies.

References

  • Corteva Agriscience. (n.d.). Aminopyralid Family of Herbicides.
  • Bayer Crop Science Canada. (2024, July 9). Dicamba basics.
  • United States Environmental Protection Agency. (2005, August 10). Pesticide Fact Sheet for Aminopyralid.
  • U.S. Right to Know. (2026, February 10). Dicamba: concerns about cancer and crop damage.
  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet.
  • Farmers Business Network. (2025, May 19). Everything Farmers Need to Know About Dicamba.
  • Bruns, T., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. Retrieved from [Link]

  • Farmers Business Network. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
  • POMAIS Agriculture. (n.d.). 2,4-D 720g/L SL Herbicide | Weed Killer.
  • Paz-Gonzales, N., et al. (2017). Spectrum of weed control with 2,4-d and dicamba herbicides associated to glyphosate or not. Planta Daninha, 35.
  • Industry Task Force on 2,4-D. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management.
  • Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: Aminopyralid.
  • POMAIS Agriculture. (2025, November 20). Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides.
  • Inxight Drugs. (n.d.). 2,4-D-SODIUM.
  • Moss, S., & Napier, R. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5035-5044. Retrieved from [Link]

  • Benchchem. (n.d.). Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action.
  • Nelson, E. A., & Al-Khatib, K. (2008). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 56(6), 799-804.
  • Mithila, J., et al. (2014). A look into recent plant science advances: Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 44(8), 1331-1339.
  • Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(5), 2154. Retrieved from [Link]

  • Liu, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1395. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Destruction Protocols for 5-Fluoro-6-(p-tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing the lifecycle of complex halogenated building blocks is as critical as the syntheses they enable. 5-Fluoro-6-(p-tolyl)picolinic acid is a highly specialized fluorinated heterocyclic compound. Because it contains both a stable carbon-fluorine (C-F) bond and an amphoteric pyridine-carboxylic acid core, its disposal cannot be treated as standard organic waste.

As a Senior Application Scientist, I designed this guide to provide you with field-proven, self-validating protocols for the segregation, accumulation, and destruction of this compound. By understanding the mechanistic causality behind these procedures, your laboratory can ensure strict regulatory compliance, prevent toxic gas generation, and maintain the highest standards of environmental stewardship.

Chemical Hazard Profiling & Mechanistic Rationale

To properly dispose of 5-Fluoro-6-(p-tolyl)picolinic acid, we must first understand its thermodynamic and regulatory profile:

  • Thermodynamic Stability of the C-F Bond: The presence of the fluorine atom on the pyridine ring fundamentally alters the molecule's degradation pathway. The carbon-fluorine bond possesses an exceptionally high bond dissociation energy of approximately 485 kJ/mol [1]. Standard low-temperature incineration is thermodynamically insufficient to cleave this bond and can result in the synthesis of highly toxic, volatile fluoroaromatic byproducts.

  • Amphoteric Reactivity: The molecule features a basic pyridine nitrogen and an acidic carboxylic acid group. It can form salts with heavy metals or react exothermically with strong oxidizing agents.

  • Regulatory Climate: The EPA is aggressively expanding its Resource Conservation and Recovery Act (RCRA) authority over fluorinated organics. While this specific compound is not a perfluoroalkyl substance (PFAS), it falls under the broader regulatory umbrella of persistent fluorinated wastes that require specialized, documented destruction pathways [2].

Quantitative Waste Categorization

Proper disposal begins with accurate waste stream categorization. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and introduces severe safety risks.

Waste Stream CategoryPhysical StateHalogen ContentpH Range (if aqueous)Required ContainmentApproved Disposal Route
Pure Compound (Expired/Spilled) Solid (Powder/Crystals)>10%N/AHDPE wide-mouth jarHigh-Temp Incineration
Organic Reaction Mother Liquor Liquid (Organic Solvent)1–10%N/AHDPE or Glass carboyHalogenated Solvent Waste
Aqueous Washings Liquid (Aqueous)<1%5.0 – 9.0HDPE carboyAqueous Halogenated Waste

Waste Segregation & Accumulation Protocol

Every protocol in your laboratory should be a self-validating system. Follow this methodology to ensure 5-Fluoro-6-(p-tolyl)picolinic acid is safely accumulated for transport to a Treatment, Storage, and Disposal Facility (TSDF).

Step 1: Characterize and Isolate the Waste Stream Determine the physical state of the waste. Causality: Halogenated organic solvents require fundamentally different TSDF processing and scrubber systems than aqueous streams. Never mix this compound with non-halogenated solvent waste (like pure ethanol or acetone).

Step 2: Select the Appropriate Receptacle Utilize High-Density Polyethylene (HDPE) containers. Causality: While the intact molecule does not readily etch glass, the degradation of fluorinated compounds over time can theoretically release trace fluoride ions, which react with silica [3]. HDPE provides universal compatibility and prevents container embrittlement.

Step 3: Validate Chemical Compatibility (Self-Validation Step) Before adding the waste to a bulk satellite accumulation container, perform a micro-scale compatibility test in a fume hood. Mix 1 mL of the new waste with 1 mL of the bulk waste. Observe for 5 minutes. Validation: If no gas evolution, color change, or exothermic heat is detected, the streams are safe to combine.

Step 4: Labeling and Secondary Containment Attach a compliant RCRA Hazardous Waste label immediately. Explicitly write: "Halogenated Organic Waste - Contains Fluorinated Pyridine Derivatives." Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.

Segregation Workflow Diagram

DisposalWorkflow Start Generation of 5-Fluoro-6-(p-tolyl)picolinic acid Waste Decision1 State of Waste? Start->Decision1 Solid Solid Waste (Powder/Crystals) Decision1->Solid Dry Liquid Liquid Waste (In Solution) Decision1->Liquid Dissolved ContainerS Halogenated Solid Waste Container Solid->ContainerS ContainerL Halogenated Solvent Waste Container Liquid->ContainerL Labeling Attach RCRA Hazardous Waste Label ContainerS->Labeling ContainerL->Labeling Storage Secondary Containment (Satellite Accumulation) Labeling->Storage Disposal High-Temp Incineration (Licensed TSDF) Storage->Disposal

Figure 1: Decision matrix and segregation workflow for 5-Fluoro-6-(p-tolyl)picolinic acid waste.

Destruction Methodology: High-Temperature Incineration

Because of the ~485 kJ/mol C-F bond, 5-Fluoro-6-(p-tolyl)picolinic acid cannot be disposed of via drain, landfill, or standard municipal incineration. It must be manifested to a licensed TSDF equipped for High-Temperature Incineration (HTI) .

  • Thermal Destruction: The rotary kiln must operate at temperatures exceeding 1,100°C (2,012°F) with a prolonged residence time to ensure complete mineralization of the aromatic ring and cleavage of the carbon-fluorine bond.

  • Acid Gas Scrubbing: Upon combustion, the fluorine atom is converted into highly corrosive hydrofluoric acid (HF) gas. The TSDF must utilize wet scrubbers—typically employing calcium hydroxide ( Ca(OH)2​ )—to capture the HF gas and precipitate it out as inert calcium fluoride ( CaF2​ ), preventing atmospheric contamination [4].

Spill Response & Decontamination Procedure

In the event of a localized laboratory spill, immediate and calculated action is required to prevent inhalation of fluorinated dust or skin absorption.

Step 1: Isolate and Assess Evacuate unnecessary personnel from the immediate area. Determine if the spill is solid (powder) or liquid (dissolved in solvent).

Step 2: Don Appropriate PPE Equip double nitrile gloves, splash-proof safety goggles, a lab coat, and a particulate respirator (N95 or P100) if solid powder has been aerosolized.

Step 3: Containment and Suppression

  • For Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic fluorinated powder. Instead, lightly mist the powder with a compatible, low-volatility solvent (e.g., water or a water/ethanol mix) to suppress dust formation.

  • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

Step 4: Collection Use a non-sparking scoop to transfer the wetted solid or saturated absorbent into a dedicated HDPE hazardous waste container.

Step 5: Decontamination (Self-Validation Step) Wash the spill surface with a mildly alkaline laboratory detergent solution to neutralize any residual picolinic acid. Validation: Swipe the cleaned surface with moistened pH indicator paper. The pH should read neutral (7.0). If it reads acidic, repeat the washing step until neutrality is confirmed, ensuring total decontamination.

References

  • "EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS." Arnold & Porter.[Link]

  • "Evaluating CF4 Conversion Efficiency in Chemical Vapor Deposition." PatSnap. [Link]

  • "Hazardous Waste Disposal Guide - Research Areas." Dartmouth College.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.